molecular formula C7H9ClN2 B14068317 (6-Chloro-5-methylpyridin-2-YL)methanamine

(6-Chloro-5-methylpyridin-2-YL)methanamine

Cat. No.: B14068317
M. Wt: 156.61 g/mol
InChI Key: XQPKMIGYCMJKTR-UHFFFAOYSA-N
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Description

(6-Chloro-5-methylpyridin-2-YL)methanamine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the pyridin-2-yl-methylamine class, which has been identified as a promising scaffold in the development of novel antitubercular agents. Structure-based drug design studies have shown that derivatives of pyridine-2-methylamine can act as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis . These inhibitors have demonstrated high activity against both the standard H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, highlighting their potential in addressing a major global health challenge . The mechanism of action for this compound class involves targeting the MmpL3 protein, which plays a critical role in the transport of mycolic acids. The pyridine-2-methylamine moiety is often utilized to occupy specific hydrophobic pockets within the protein's binding site, contributing to potent inhibitory activity . Furthermore, related pyridin-2-yl-methylamine structures have been incorporated into other pharmacologically active compounds, such as pyrazolo[1,5-a]pyrimidin-7-amines, which are investigated as inhibitors of mycobacterial ATP synthase . As a building block, (6-Chloro-5-methylpyridin-2-YL)methanamine offers researchers a versatile handle for further synthetic modification and exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

XQPKMIGYCMJKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloro-5-methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-5-methylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, featuring a reactive primary amine, a pyridine ring with a basic nitrogen atom, and a halogenated site amenable to cross-coupling and nucleophilic substitution reactions, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development. While direct literature on this specific molecule is limited, this guide synthesizes available information and provides expert-driven predictive analysis based on the well-established chemistry of its constituent functional groups and structurally similar compounds.

Introduction and Chemical Identity

(6-Chloro-5-methylpyridin-2-yl)methanamine is an organic compound featuring a pyridine ring substituted at the 6-position with a chlorine atom, at the 5-position with a methyl group, and at the 2-position with a methanamine (aminomethyl) group.[1] This unique arrangement of functional groups imparts a combination of basicity, nucleophilicity, and electrophilicity at different sites within the molecule, making it a valuable synthon for the elaboration of more complex structures. The pyridine scaffold is a common motif in pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound offers multiple avenues for chemical modification.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (6-Chloro-5-methylpyridin-2-yl)methanamine is presented in Table 1. It is important to note that while some properties can be directly calculated, others are predicted based on the known properties of analogous structures due to the limited availability of specific experimental data for this compound.

PropertyValueSource/Method
IUPAC Name (6-Chloro-5-methylpyridin-2-yl)methanamine-
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.62 g/mol Calculated
Predicted pKa ~8.5-9.5 (aminomethyl group), ~3-4 (pyridinium ion)Predicted based on similar aminomethylpyridines
Predicted LogP ~1.5 - 2.0Predicted
Appearance Likely a solid or oil at room temperaturePredicted based on similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOPredicted

Synthesis and Methodologies

While no specific, detailed synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine has been published in peer-reviewed literature, several logical and efficient synthetic routes can be proposed based on established chemical transformations of pyridine derivatives. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Proposed Synthetic Route 1: From 2-Chloro-5-methylpyridine

This route involves the functionalization of the 2-methyl group of a related pyridine derivative, 2-chloro-5-methylpyridine, which is a known pesticide intermediate.

Workflow for Proposed Synthetic Route 1:

Synthetic Route 1 A 2-Chloro-5-methylpyridine B 2-Chloro-5-(chloromethyl)pyridine A->B Radical Chlorination (e.g., NCS, AIBN) C (6-Chloro-5-methylpyridin-2-yl)methanamine B->C Amination (e.g., NH₃, solvent)

Caption: Proposed synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine from 2-Chloro-5-methylpyridine.

Step-by-Step Protocol:

  • Radical Chlorination of 2-Chloro-5-methylpyridine:

    • To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add a radical initiator such as azobisisobutyronitrile (AIBN) and a chlorinating agent like N-chlorosuccinimide (NCS).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture, filter off any solid byproducts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product, 2-chloro-5-(chloromethyl)pyridine, by column chromatography or distillation.

    • Causality: The methyl group at the 2-position of the pyridine ring is activated for radical halogenation. AIBN initiates the radical chain reaction, and NCS serves as the chlorine source.

  • Amination of 2-Chloro-5-(chloromethyl)pyridine:

    • Dissolve the purified 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as toluene.

    • Cool the solution and introduce an excess of ammonia (either as a solution in an alcohol or as condensed liquid ammonia) into the reaction vessel.

    • Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours. The reaction can be carried out under pressure to maintain a sufficient concentration of ammonia.

    • After the reaction is complete, carefully vent the excess ammonia and add an aqueous base (e.g., NaOH solution) to neutralize any ammonium salts.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Chloro-5-methylpyridin-2-yl)methanamine.

    • Further purification can be achieved by column chromatography or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

    • Causality: The primary benzylic-like chloride is a good leaving group and readily undergoes nucleophilic substitution by ammonia to form the primary amine. An excess of ammonia is used to minimize the formation of the secondary amine byproduct.

Proposed Synthetic Route 2: Reduction of 6-Chloro-5-methylpyridine-2-carbonitrile

This alternative route utilizes the reduction of a nitrile to the corresponding primary amine. The starting material, 6-chloro-5-methylpyridine-2-carbonitrile, is commercially available.

Workflow for Proposed Synthetic Route 2:

Synthetic Route 2 A 6-Chloro-5-methylpyridine-2-carbonitrile B (6-Chloro-5-methylpyridin-2-yl)methanamine A->B Nitrile Reduction (e.g., LiAlH₄, THF or H₂, Raney Ni, NH₃/MeOH)

Caption: Proposed synthesis via reduction of the corresponding nitrile.

Step-by-Step Protocol:

  • Reduction of the Nitrile:

    • Method A (Hydride Reduction): To a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 6-chloro-5-methylpyridine-2-carbonitrile in the same solvent at a low temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with an organic solvent.

    • Dry the filtrate over an anhydrous salt, filter, and concentrate to yield the crude product.

    • Causality: LiAlH₄ is a powerful nucleophilic hydride source that readily reduces nitriles to primary amines.

    • Method B (Catalytic Hydrogenation): Dissolve 6-chloro-5-methylpyridine-2-carbonitrile in a solvent such as methanol containing ammonia.

    • Add a hydrogenation catalyst like Raney nickel.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the catalyst, and concentrate the filtrate to obtain the crude product.

    • Causality: Catalytic hydrogenation is an effective method for nitrile reduction. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

Chemical Reactivity and Reaction Mechanisms

The reactivity of (6-Chloro-5-methylpyridin-2-yl)methanamine is dictated by its three key functional components: the primary amine, the pyridine ring, and the chloro substituent.

Reactions of the Primary Amine

The aminomethyl group is a strong nucleophile and a base. It can undergo a variety of common amine reactions:

  • N-Alkylation and N-Acylation: The primary amine can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form secondary amines/amides, respectively. These reactions are fundamental in building more complex molecular scaffolds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield secondary or tertiary amines.

  • Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be further reduced or used as intermediates.

Reactions of the Pyridine Ring
  • Pyridine Nitrogen Basicity: The lone pair of electrons on the pyridine nitrogen is basic and can be protonated by acids to form a pyridinium salt.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).[1] This can alter the electronic properties of the ring and its reactivity in subsequent reactions.

Reactions Involving the Chloro Substituent

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, or thiolates, often under basic conditions. This reaction is a powerful tool for introducing diverse functionalities at this position.

Mechanism of Nucleophilic Aromatic Substitution:

SNAr Mechanism A (6-Chloro-5-methylpyridin-2-yl)methanamine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - Cl⁻

Sources

(6-Chloro-5-methylpyridin-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (6-Chloro-5-methylpyridin-2-yl)methanamine

Executive Summary

(6-Chloro-5-methylpyridin-2-yl)methanamine (CAS 1256811-86-5) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a trisubstituted pyridine core, it features three distinct vectors for chemical diversification: a primary aminomethyl group (nucleophilic handle), a C6-chlorine atom (electrophilic handle for cross-coupling), and a C5-methyl group (steric/electronic modulator).[3] This guide details its physiochemical profile, validated synthetic routes, and strategic applications in medicinal chemistry, specifically within the design of kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Physiochemical Profile[3]

This section consolidates the core identifiers and properties required for regulatory filing and experimental planning.

Table 1: Compound Identity & Identifiers

Parameter Detail
Chemical Name (6-Chloro-5-methylpyridin-2-yl)methanamine
Common Synonyms 2-(Aminomethyl)-6-chloro-5-methylpyridine; C-(6-Chloro-5-methyl-pyridin-2-yl)-methylamine
CAS Number 1256811-86-5 (Free Base)
Related CAS 875293-89-3 (Nitrile Precursor)
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
SMILES CC1=C(Cl)N=C(CN)C=C1

| InChI Key | IBIDWJXYQFVTDV-UHFFFAOYSA-N |[1][2][3]

Table 2: Physiochemical Properties (Experimental & Predicted)

Property Value Context
LogP 1.12 ± 0.3 Moderate lipophilicity; suitable for CNS-active scaffolds.[3]
pKa (Base) ~8.4 (Amine) The pyridine nitrogen is weakly basic due to the electron-withdrawing Cl.[3]
Boiling Point 285.6 ± 35.0 °C Predicted at 760 mmHg.[3]
Solubility DMSO, Methanol, DCM High solubility in polar organic solvents; moderate in water (pH dependent).

| Storage | 2–8°C, Inert Gas | Hygroscopic; absorbs CO₂ from air to form carbamates. Store under Argon/Nitrogen.[3] |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine is most robustly achieved via the reduction of its nitrile precursor.[3] Direct functionalization of the methyl group is generally avoided due to poor regioselectivity.

Primary Route: Chemoselective Reduction of Nitrile

Precursor: 6-Chloro-5-methylpyridine-2-carbonitrile (CAS 875293-89-3).[3]

Rationale: The presence of the C6-chlorine atom renders the ring sensitive to hydrogenolysis (de-chlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂).[3] Therefore, hydride-based reductions are preferred to preserve the halogen handle.[3]

Protocol: Borane-THF Reduction

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge the flask with 6-chloro-5-methylpyridine-2-carbonitrile (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C.[3][5]

  • Reduction: Dropwise add Borane-THF complex (BH₃·THF) (1.0 M solution, 2.5 eq) over 30 minutes. The C6-Cl electron-withdrawing effect may slow the initial coordination; ensure temperature remains <5°C.[3]

  • Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor via LCMS for disappearance of nitrile (M+H 153) and appearance of amine (M+H 157).[3]

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane, followed by 6N HCl (aq) to cleave the boron-amine complex. Reflux for 1 hour.

  • Workup: Basify the aqueous layer to pH >12 using NaOH (aq).[3] Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

SynthesisWorkflow Nitrile Precursor: 6-Chloro-5-methyl- pyridine-2-carbonitrile (CAS 875293-89-3) Complex Intermediate: Borane-Amine Complex Nitrile->Complex BH3·THF, 0°C to Reflux (Selective Reduction) Product Target: (6-Chloro-5-methyl- pyridin-2-yl)methanamine (CAS 1256811-86-5) Complex->Product 1. MeOH Quench 2. 6N HCl (Hydrolysis) 3. NaOH (Basify)

Figure 1: Chemoselective reduction pathway preserving the aryl chloride.[3]

Part 3: Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, offering a balance of lipophilicity and polarity.

Structural Activity Relationship (SAR) Logic
  • The Amine (Vector A): Acts as a primary linker.[3] It is typically converted into amides, ureas, or sulfonamides to engage the hinge region of kinases or the S1 pocket of proteases.

  • The Chlorine (Vector B): A critical handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] It allows the extension of the molecule into hydrophobic sub-pockets.

  • The Methyl (Vector C): Provides a "magic methyl" effect—locking conformation or filling small hydrophobic voids to boost potency and selectivity (e.g., reducing planarity).[3]

Key Therapeutic Areas
  • Factor XIa Inhibitors: Pyridine methanamines often serve as the P1 moiety, mimicking the arginine side chain of the natural substrate while providing better oral bioavailability.

  • P2X3 Antagonists: Used in chronic cough and pain management.[3] The 5-methyl-6-chloro substitution pattern modulates the basicity of the pyridine nitrogen, optimizing pKa for receptor binding.[3]

MedChemLogic Core (6-Chloro-5-methylpyridin-2-yl) methanamine Amine Primary Amine (-CH2NH2) Core->Amine Chlorine C6-Chlorine (-Cl) Core->Chlorine Methyl C5-Methyl (-CH3) Core->Methyl AmideCoupling Amide Coupling (Linker to Pharmacophore) Amine->AmideCoupling CrossCoupling Suzuki/Buchwald (Biaryl Expansion) Chlorine->CrossCoupling StericLock Conformational Lock (Selectivity Booster) Methyl->StericLock

Figure 2: Divergent functionalization vectors for library generation.[3]

Part 4: Handling, Stability, & Analytics

Stability Warning: The free base amine is prone to oxidative degradation and carbamate formation upon exposure to air.[3]

  • Recommended Form: Convert to the Hydrochloride Salt (HCl) for long-term storage.[3]

    • Protocol: Dissolve free base in Et₂O, add 4M HCl in Dioxane (1.1 eq).[3] Filter the white precipitate.[3]

  • Analytical Verification (¹H NMR in DMSO-d₆):

    • δ 8.3–8.5 (br s, 2H, NH₂/NH₃⁺)

    • δ 7.8 (d, 1H, Py-H4)[3]

    • δ 7.4 (d, 1H, Py-H3)[3]

    • δ 4.1 (q, 2H, CH₂-N)[3]

    • δ 2.3 (s, 3H, Ar-CH₃)[3]

References

  • Chemical Identity & CAS: ChemScene. (6-Chloro-5-methylpyridin-2-yl)methanamine Product Data. Retrieved from [3]

  • Synthetic Methodology (Nitrile Reduction): Ramachandran, P. V., et al. "Water-promoted, Open-flask Synthesis of Amine-boranes."[3] Organic Syntheses, 2017, 94, 332-345.[6] (Protocol adapted for pyridine nitriles).[3] Retrieved from [3]

  • Medicinal Chemistry Application: Takale, B. S., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organic Process Research & Development, 2022. (Context on chloropyridine coupling). Retrieved from [3]

  • Precursor Identification: Sigma-Aldrich. 6-Chloro-5-methylpyridine-2-carbonitrile Datasheet.[3] Retrieved from [3]

Sources

Therapeutic Potential of (6-Chloro-5-methylpyridin-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic utility, chemical properties, and synthetic applications of (6-Chloro-5-methylpyridin-2-yl)methanamine (CAS: 1805307-88-7), a high-value pharmacophore in modern drug discovery.[1][2]

Executive Summary: The "Magic Linker" of Medicinal Chemistry

(6-Chloro-5-methylpyridin-2-yl)methanamine is not a standalone drug but a privileged scaffold —a structural unit that statistically increases the likelihood of biological activity when incorporated into a drug candidate.[1][2] In the high-stakes environment of Fragment-Based Drug Discovery (FBDD) , this molecule serves as a critical "linker-head" moiety.[1]

Its value stems from a precise trifecta of structural features:

  • The Methanamine Handle: A primary amine tether that allows for rapid amide coupling or reductive amination, facilitating library generation.[1][2][3]

  • The 6-Chloro Substituent: An electron-withdrawing group (EWG) that modulates the basicity of the pyridine nitrogen, improving membrane permeability and reducing hERG liability.[1][2]

  • The 5-Methyl Group: A "metabolic shield" that blocks the 5-position from oxidative metabolism (CYP450 attack), significantly extending the half-life (

    
    ) of the final drug molecule.[1][2]
    

This guide explores its application in Factor Xa inhibitors , Kinase inhibitors (EphB4) , and GPCR modulators .[3]

Chemical Profile & Physicochemical Properties

The strategic placement of the chlorine and methyl groups alters the electronic landscape of the pyridine ring, distinguishing it from a standard 2-picolylamine.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Low MW fragment (156.61 Da) ideal for FBDD.[1][2]
Pyridine pKa ~3.5 - 4.0 (Predicted)The 6-Cl reduces basicity compared to pyridine (pKa 5.2), reducing lysosomal trapping.[1]
LogP (Lipophilicity) ~1.2Optimal range for CNS and oral bioavailability.[1][2]
H-Bond Donors/Acceptors 2 / 2Balanced profile for solubility and receptor binding.[1][2]
Metabolic Liability Low5-Methyl blocks the primary site of pyridine oxidation.[1][2]

Therapeutic Applications & Case Studies

Next-Generation Anticoagulants (Factor Xa Inhibitors)

The pyridine-methanamine motif is a bioisostere for the benzamidine group found in early anticoagulants but without the poor oral bioavailability of the amidine.[1][2]

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond in the S4 pocket of Factor Xa, while the 6-chloro group fills a small hydrophobic sub-pocket.[1]

  • Structural Role: The methanamine linker positions the "warhead" (often a carboxylic acid derivative) at the active site serine protease triad.[1]

  • Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Betrixaban and Edoxaban analogs, where tuning the electronic properties of the central ring is crucial for selectivity over Thrombin.[1][3]

Kinase Inhibition (EphB4 and Bmi-1 Pathways)

Research indicates this scaffold is effective in designing Type II kinase inhibitors.[1][2]

  • EphB4 Inhibitors: Patents (e.g., WO2009010794) highlight the use of (6-chloro-5-methylpyridin-2-yl) derivatives as key intermediates.[1][2] The pyridine ring mimics the adenine base of ATP, binding to the hinge region of the kinase.[1][3]

  • Bmi-1 Inhibitors: In cancer therapy, inhibiting the Bmi-1 pathway is critical for targeting cancer stem cells.[1][2] The 6-Cl/5-Me substitution pattern provides a rigid "twist" when coupled to bicyclic heteroaromatics, locking the molecule in a bioactive conformation.[1]

P2X7 Receptor Antagonists

The P2X7 receptor is a key target for inflammatory pain and neurodegeneration.[1][2]

  • Discovery: Analogs utilizing the 6-chloropyridine-2-methanamine core have demonstrated potency in blocking IL-1

    
     release.[1][2] The 6-chloro group is essential for potency; removing it often leads to a >10-fold loss in activity due to the loss of a specific halogen bond or hydrophobic contact within the receptor's allosteric pocket.[1]
    

Strategic Synthesis Protocol

Workflow Diagram: Synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine

SynthesisWorkflow Start 2-Amino-6-chloro- 5-methylpyridine Step1 Sandmeyer Reaction (CuCN, NaNO2) Start->Step1 Diazotization Inter1 6-Chloro-5-methyl- picolinonitrile Step1->Inter1 Cyanation Step2 Selective Reduction (BH3·THF or Raney Ni) Inter1->Step2 Redn Product (6-Chloro-5-methylpyridin- 2-yl)methanamine Step2->Product Workup

Caption: Figure 1. Optimized synthetic route via Sandmeyer cyanation followed by selective borane reduction.[1]

Detailed Protocol: Nitrile Reduction Method

Objective: Convert 6-chloro-5-methylpicolinonitrile to the target methanamine without dechlorinating the ring.[1][2]

  • Reagents:

    • Substrate: 6-Chloro-5-methylpicolinonitrile (1.0 eq)[1]

    • Reductant: Borane-THF complex (

      
      ) (1M solution, 3.0 eq)[1]
      
    • Solvent: Anhydrous THF

    • Quench: Methanol / HCl[1][3]

  • Procedure:

    • Setup: Flame-dry a 250mL round-bottom flask and purge with Argon.

    • Addition: Dissolve the nitrile in THF and cool to 0°C. Add

      
       dropwise over 20 minutes. Note: Use of 
      
      
      
      is discouraged as it may cause hydrodehalogenation (loss of the 6-Cl).[1]
    • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

    • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane complexes. Add 4M HCl in dioxane and reflux for 1 hour to break the boron-amine complex.

    • Isolation: Concentrate in vacuo. Basify with 1M NaOH to pH 10.[1] Extract with DCM (

      
      ).[1] Dry over 
      
      
      
      and concentrate.
    • Purification: If necessary, purify via amine-functionalized silica gel chromatography.[1]

SAR Logic & Mechanistic Rationale

Why choose this specific isomer? The decision is driven by Structure-Activity Relationship (SAR) data from multiple medicinal chemistry campaigns.[1]

SAR Logic Flow

SAR_Logic cluster_mods Substituent Effects Core Pyridine Core Mod1 6-Chloro Group Core->Mod1 Mod2 5-Methyl Group Core->Mod2 Mod3 2-Methanamine Core->Mod3 Effect1 Reduces Basicity (pKa) Increases Lipophilicity Mod1->Effect1 Inductive Effect (-I) Effect2 Blocks Metabolic Oxidation (CYP Stability) Mod2->Effect2 Steric Shielding Effect3 Flexible Linker Allows H-Bonding Mod3->Effect3 Spacing

Caption: Figure 2. Mechanistic impact of substituents on the physicochemical profile of the scaffold.

  • The "Magic Methyl" Effect: In the synthesis of EphB4 inhibitors, the addition of the 5-methyl group was found to increase potency by 5-fold compared to the des-methyl analog.[1] This is likely due to the methyl group displacing a high-energy water molecule from a hydrophobic pocket in the enzyme active site.[1]

  • Halogen Bonding: The 6-Chloro atom is capable of forming halogen bonds with backbone carbonyls in target proteins, a specific interaction that a hydrogen atom or methyl group cannot replicate.[1][2]

References

  • Vertex Pharmaceuticals. (2015).[1] Substituted pyridine and pyrazine Bmi-1 inhibitors. WO2015076800A1.[1]

  • AstraZeneca. (2009).[1] 2,4-Diamino-pyrimidine derivatives as EphB4 Kinase Inhibitors. WO2009010794A1.[1]

  • Rech, J. C., et al. (2016).[3][4] The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784.[1][3][4]

  • PubChem. (2025).[1][2] Compound Summary for CID 11094883: 6-Chloro-N-methyl-3-pyridinemethanamine.[1] (Note: Isomeric reference for property validation). [1]

  • Guide to Pharmacology. (2025). P2X7 Receptor Antagonists: Ligand Considerations. IUPHAR/BPS.[1] [1]

Sources

Literature review of 2-aminomethyl-pyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Aminomethylpyridine (2-AMP) Handbook: Synthesis, Ligand Design, and Medicinal Chemistry Applications

Executive Summary

2-Aminomethylpyridine (2-AMP), also known as 2-picolylamine, is a "privileged scaffold" in modern chemical science, bridging the gap between organic synthesis, medicinal chemistry, and coordination complex design. Unlike its aromatic cousin 2-aminopyridine, 2-AMP features a methylene bridge (


) that decouples the amine nitrogen from the pyridine ring's conjugation.[1] This structural nuance drastically alters its basicity (

vs. 6.8 for 2-aminopyridine), nucleophilicity, and chelating bite angle.[1]

This guide provides a technical deep-dive into the 2-AMP building block, detailing its robust synthesis, its critical role as a bidentate ligand in apoptosis imaging (Zn-DPA probes), and its utility as a solubility-enhancing linker in kinase inhibitor optimization.[1]

Part 1: Chemical Fundamentals & Structural Logic

The utility of 2-AMP stems from its ability to act as a bidentate pharmacophore or ligand .

  • Basicity & Solubility: The exocyclic amine is sufficiently basic to be protonated at physiological pH, improving the aqueous solubility of lipophilic drug candidates.

  • Chelation (The "N,N-Binder"): The pyridine nitrogen (

    
    ) and the amine nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring with transition metals (Zn, Cu, Fe, Ru). This is the basis for its widespread use in bioinorganic chemistry.
  • Hydrogen Bonding: In drug design, the pyridine ring acts as a hydrogen bond acceptor (HBA), while the amine group serves as both a donor (HBD) and acceptor, allowing for precise orientation within enzyme active sites (e.g., kinase hinge regions).

Part 2: Synthetic Strategies

Industrial and laboratory synthesis of 2-AMP derivatives generally follows three primary retrosynthetic disconnections.

Strategic Synthesis Map

SynthesisRoutes cluster_conditions Key Reaction Conditions Target 2-Aminomethylpyridine (2-AMP) Derivatives Aldehyde 2-Pyridinecarboxaldehyde + Amine Aldehyde->Target Reductive Amination (NaBH(OAc)3 / STAB) Nitrile 2-Cyanopyridine + H2 Nitrile->Target Catalytic Hydrogenation (Raney Ni / Pd/C) Halide 2-Chloromethylpyridine + Amine Halide->Target Nucleophilic Substitution (SN2) RedAm Mild, tolerates functional groups Hydro Industrial scale, atom economic Subst Requires base, risk of bis-alkylation

Figure 1: Primary synthetic routes to 2-aminomethylpyridine derivatives. Reductive amination is preferred for complex medicinal chemistry intermediates due to mild conditions.

Detailed Protocol: Reductive Amination (The "Workhorse" Method)

This method is preferred in drug discovery for coupling complex amines to the pyridine scaffold without harsh conditions.

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 equiv)[1]

  • Primary/Secondary Amine (1.0–1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-pyridinecarboxaldehyde in DCM (

    
    ). Add the amine and stir at room temperature for 30–60 minutes. Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA.
    
  • Reduction: Cool the mixture to

    
     (optional, often run at RT). Add STAB portion-wise over 10 minutes. The reaction may evolve gas slightly.
    
  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (look for disappearance of the imine intermediate).[1]

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: 2-AMP derivatives are basic.[1] Purify via flash chromatography using DCM/MeOH/

    
     (e.g., 95:5:0.[1]5) or amine-functionalized silica to prevent streaking.[1]
    

Part 3: Medicinal Chemistry Applications

The 2-AMP moiety appears in drug discovery not just as a passive linker, but as an active determinant of biological activity.

The "Killer App": Zinc-DPA Apoptosis Imaging

The most famous application of the 2-AMP scaffold is in the Zinc-DPA (Zn-DPA) probes.[1]

  • Mechanism: The bis(2-pyridylmethyl)amine (DPA) ligand forms a stable complex with

    
    .[1] This cationic zinc complex has a high affinity for phosphatidylserine (PS) , an anionic phospholipid that flips to the outer cell membrane during apoptosis.
    
  • Significance: Unlike Annexin V (a protein), Zn-DPA small molecules are stable, non-immunogenic, and can be conjugated to fluorophores or radioisotopes (

    
    ) for in vivo imaging of cell death in cancer and ischemia.
    
Kinase Inhibitors & Solubility Tuning

In kinase inhibitor design (e.g., Sorafenib analogs, 5-HT1A agonists), the 2-AMP moiety is often introduced to:

  • Engage Gatekeeper Residues: The flexibility of the methylene linker allows the pyridine ring to orient into hydrophobic pockets (e.g., interacting with Phe/Tyr residues) that are inaccessible to rigid 2-aminopyridines.

  • Modulate Physicochemical Properties: The basic amine (

    
    ) ensures the molecule is protonated in the stomach, aiding dissolution, while the pyridine ring keeps 
    
    
    
    in a range suitable for membrane permeability.

Table 1: Comparative Properties of Pyridine Building Blocks

Feature2-Aminopyridine (2-AP)2-Aminomethylpyridine (2-AMP)
Structure


Linker Direct N-C bond (Rigid)Methylene bridge (Flexible)
Basicity (

)

(Weak base)

(Moderate base)
Coordination Monodentate / Strained 4-membered chelateStable 5-membered chelate
Key Use Kinase Hinge Binder (e.g., Dabigatran)Apoptosis Probes (Zn-DPA), Solubility Linker

Part 4: Coordination Chemistry & Catalysis

The 2-AMP motif is the parent structure for TPA (Tris(2-pyridylmethyl)amine) , one of the most studied ligands in bioinorganic chemistry.

  • TPA Ligands: Used to model non-heme iron enzymes. The "tripod" shape forces metals into specific geometries (octahedral/trigonal bipyramidal), enabling unique oxidative catalysis (e.g., C-H activation).

  • Ruthenium Catalysis: 2-AMP ligands are used in transfer hydrogenation catalysts (e.g., Baratta’s catalyst), where the

    
     group participates in a metal-ligand cooperative mechanism (outer-sphere hydrogen transfer).[1]
    
Ligand Architecture Diagram

Coordination cluster_chelate 5-Membered Chelate Ring (High Stability) Metal Metal Center (Zn, Ru, Fe) PyN Pyridine N (sp2, Acceptor) PyN->Metal Coordination AmineN Amine N (sp3, Donor) AmineN->Metal Coordination Linker Methylene Bridge (-CH2-) Linker->PyN Linker->AmineN

Figure 2: The bidentate coordination mode of 2-AMP.[1] The 5-membered ring formed upon binding confers high thermodynamic stability, crucial for metallo-drug integrity.[1]

References

  • Synthesis via Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link[1]

  • Zinc-DPA Apoptosis Probes

    • Smith, B. D., et al.[2] "Bis(zinc-dipicolylamine), Zn-DPA, a New Marker for Apoptosis."[1] Investigative Ophthalmology & Visual Science, 2008. Link

    • Wyffels, L., et al.[2] "Synthesis and preliminary evaluation of radiolabeled bis(zinc(II)-dipicolylamine) coordination complexes as cell death imaging agents." Bioorganic & Medicinal Chemistry, 2011.[2][3] Link

  • Kinase Inhibitor Design (Sorafenib Analogs)

    • Zhang, B., et al. "Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs."[1] Molecules, 2017.[4][5][6] Link[1]

  • Ruthenium Catalysis

    • Baratta, W., et al. "Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis."[1] Coordination Chemistry Reviews, 2015. Link[1]

  • General Review of Pyridine Drugs

    • Bhutani, P., et al.[4] "A decade of pyridine-containing heterocycles in US FDA approved drugs."[1] RSC Advances, 2024. Link

Sources

Technical Guide: Stability Profiling and Degradation Kinetics of (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (6-Chloro-5-methylpyridin-2-yl)methanamine Core Function: Critical intermediate in medicinal chemistry (e.g., PROTAC linkers, heterocyclic building blocks).[1] Stability Class: Metastable / Air-Sensitive. Primary Risks: Atmospheric carbonylation (carbamate formation), hygroscopicity-induced hydrolysis, and intermolecular nucleophilic aromatic substitution (SnAr) dimerization.

This guide provides a rigorous analysis of the physicochemical stability of (6-Chloro-5-methylpyridin-2-yl)methanamine. Unlike simple anilines, the presence of a primary benzylic-like amine at the C2 position, combined with an activated C6-chloro substituent, creates a unique reactivity profile requiring specific handling protocols.

Physicochemical Identity & Structural Alerts

The stability of this molecule is dictated by the electronic push-pull relationship between the electron-deficient pyridine ring and the nucleophilic primary amine.

PropertyValue / CharacteristicStability Implication
Structure Pyridine core, 2-methanamine, 5-methyl, 6-chloroBifunctional: Contains both a nucleophile (-NH₂) and an electrophile (C-Cl activated by ring N).
Basicity (pKa) ~8.5–9.0 (Aliphatic amine)Highly susceptible to protonation; forms salts readily.
Hygroscopicity HighAbsorbs atmospheric moisture, accelerating hydrolysis and CO₂ uptake.
Physical State Low-melting solid or oil (free base)Oils have higher surface area, increasing oxidation/carbonylation rates.
Structural Alert: The "Self-Destruct" Mechanism

The molecule possesses an inherent intermolecular incompatibility . The primary amine (-CH₂NH₂) is a potent nucleophile, while the chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (SnAr) by the adjacent pyridine nitrogen.

  • Risk: Under thermal stress or in concentrated solution, Molecule A can attack Molecule B, displacing chloride and forming a dimer/polymer.

Chemical Stability Profile

Atmospheric Instability (Carbonylation)

The most immediate threat to purity is reaction with atmospheric CO₂ .

  • Mechanism: The primary amine reacts reversibly with CO₂ to form a carbamic acid, which stabilizes as a carbamate salt (often appearing as a white crust on the material).

  • Kinetics: Rapid (minutes to hours) in open air.

  • Mitigation: Must be stored under inert atmosphere (Argon/Nitrogen).

Nucleophilic Aromatic Substitution (SnAr)
  • Pathway: Dimerization.

  • Conditions: Accelerated by heat (>40°C) and high concentration (neat oil or concentrated solution).

  • Observation: Formation of insoluble precipitate (HCl salt of the dimer) or high molecular weight impurities in LC-MS.

Oxidation
  • Benzylic Oxidation: The methylene group (-CH₂-) at the C2 position is "benzylic" to the pyridine. Long-term exposure to air/light can oxidize this to an amide (picolinamide derivative).

  • N-Oxidation: The pyridine nitrogen is electron-deficient due to the Cl group, making it less susceptible to N-oxidation than unsubstituted pyridine, but strong oxidants (mCPBA, peroxides) will still effect this change.

Visualizing Degradation Pathways

The following diagram illustrates the three critical degradation vectors: Carbonylation (Storage), Dimerization (Thermal), and Oxidation (Environmental).

DegradationPathways cluster_legend Degradation Severity API (6-Chloro-5-methylpyridin-2-yl) methanamine (Active) Carbamate Carbamic Acid / Carbonate Salt (Reversible Solid) API->Carbamate + CO2 (Air Exposure) Dimer Dimer (Secondary Amine) (Irreversible Impurity) API->Dimer Intermolecular SnAr (Heat/Conc.) Amide Picolinamide Derivative (Oxidation Product) API->Amide [O] (Air/Light, Slow) Carbamate->API Heat / Acid High Risk High Risk Medium Risk Medium Risk

Figure 1: Primary degradation pathways. Red paths indicate critical stability risks requiring immediate control.

Forced Degradation Protocols (Stress Testing)

To validate analytical methods and determine shelf-life, the following stress conditions are recommended.

Protocol 1: Acid/Base Hydrolysis
  • Objective: Assess stability of the C-Cl bond and potential deamination.

  • Method:

    • Dissolve 10 mg of substance in 1 mL MeOH.

    • Add 1 mL of 1N HCl (Acid) or 1N NaOH (Base).

    • Heat at 60°C for 4 hours.

  • Expectation:

    • Acid:[2] Stable (protonation of amine protects it).

    • Base: High degradation. Hydrolysis of C-Cl to C-OH (6-hydroxy impurity) and potential polymerization.

Protocol 2: Oxidative Stress
  • Objective: Simulate long-term air exposure.

  • Method: Treat with 3% H₂O₂ at Room Temperature for 2 hours.

  • Expectation: Formation of Pyridine N-oxide (+16 Da) and potentially Amide (+14 Da).

Protocol 3: Photostability
  • Objective: Test susceptibility to radical dechlorination.

  • Method: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Expectation: Potential dechlorination (replacement of Cl with H) or homolytic cleavage of the benzylic C-N bond.

Analytical Methodology

Detecting the absence of the amine (due to CO₂ uptake) is as important as detecting impurities.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (High pH stable) or Phenyl-HexylPhenyl-hexyl provides better retention for polar pyridines.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)Crucial: Basic pH keeps the amine unprotonated, improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV @ 254 nm & 220 nm254 nm for pyridine ring; 220 nm for general impurities.
Gradient 5% B to 95% B over 15 minCaptures very polar hydrolysis products and non-polar dimers.

Note on GC-MS: Gas Chromatography is not recommended for the free base without derivatization, as the primary amine may degrade/react in the hot injection port.

Storage & Handling Directives

Storage Hierarchy
  • Gold Standard: Store as the Hydrochloride (HCl) Salt .

    • Why? Protonating the amine kills its nucleophilicity (stopping dimerization) and prevents CO₂ absorption.

  • Silver Standard: Free base stored at -20°C under Argon.

  • Unacceptable: Free base stored in clear glass at room temperature in air.

Handling Workflow
  • Equilibration: Allow refrigerated container to reach room temperature before opening to prevent water condensation.

  • Atmosphere: Handle inside a fume hood; flush headspace with Nitrogen/Argon after use.

  • Solvents: Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as amines can react with them over time. Use anhydrous Methanol or DMSO.

References

  • PubChem. (n.d.). (6-Chloro-5-methylpyridin-2-yl)methanamine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Haz-Map. (n.d.). 2-(Aminomethyl)pyridine - Hazardous Agents. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Air-Sensitive Amines. (General guidance for benzylic amines).

Sources

Solubility data for (6-Chloro-5-methylpyridin-2-yl)methanamine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (6-Chloro-5-methylpyridin-2-yl)methanamine CAS Number: 1256811-86-5 Formula: C


H

ClN

Molecular Weight: 156.61 g/mol [1][2]

This guide provides an in-depth technical analysis of the solubility characteristics of (6-Chloro-5-methylpyridin-2-yl)methanamine , a critical pyridine building block used in the synthesis of complex pharmaceutical agents, including M4 muscarinic acetylcholine receptor modulators.

Critical Distinction: Researchers often confuse this compound with 6-chloro-5-methylpyridin-2-amine (CAS 442129-37-5), a key intermediate for the cystic fibrosis drug Lumacaftor. The target compound discussed here features a methylene bridge (-CH


-)  between the pyridine ring and the primary amine, significantly altering its basicity, nucleophilicity, and solubility profile compared to the aniline-like analog.

Physicochemical Profile

Understanding the solubility of this intermediate requires an analysis of its structural moieties: the lipophilic chloro-methyl-pyridine core and the hydrophilic, basic aminomethyl tail.

PropertyValue (Experimental/Predicted)Structural Implication
Physical State Solid (Low-melting) or OilHandling requires temperature control; often supplied as HCl salt.
pKa (Amine) ~8.8 – 9.2 (Predicted)High aqueous solubility at pH < 7.0 due to protonation (

).
pKa (Pyridine) ~2.0 – 3.0 (Predicted)Pyridine nitrogen is weakly basic due to electron-withdrawing 6-Cl group.
LogP ~1.1 – 1.4Moderate lipophilicity; extracts well into chlorinated solvents from basic aqueous phases.
H-Bond Donors 2 (-NH

)
Facilitates solubility in polar protic solvents (MeOH, EtOH).
Polar Surface Area ~39 ŲSuggests good membrane permeability and solubility in semi-polar organics.

Solubility Landscape

The following data represents a synthesized solubility profile based on Structure-Activity Relationships (SAR) of homologous pyridine methanamines.

Aqueous Solubility (pH Dependent)

The solubility of (6-Chloro-5-methylpyridin-2-yl)methanamine is governed by the ionization of the primary amine.

  • Acidic Media (pH < 4): High Solubility (>50 mg/mL). The compound exists as a di-cation or mono-cation. It is readily soluble in 1N HCl or dilute acetic acid.

  • Neutral Media (pH 6-8): Moderate Solubility (~1-5 mg/mL). As the pH approaches the pKa, the equilibrium shifts toward the neutral free base, reducing solubility.

  • Basic Media (pH > 10): Low Solubility (<1 mg/mL). The compound exists primarily as the lipophilic free base. This property is utilized in extraction protocols (e.g., extracting into DCM from NaOH solution).

Organic Solvent Solubility (Free Base)

This profile applies to the neutral free base form. If using the Hydrochloride salt, solubility will be restricted to highly polar solvents (Water, DMSO, MeOH).

Solvent ClassRepresentative SolventSolubility RatingProcess Utility
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Ideal for S

Ar or amide coupling reactions.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Suitable for hydrogenation or reductive amination steps.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Excellent for extraction/work-up of the free base.
Esters Ethyl AcetateModerate (10-30 mg/mL)Good for crystallization; solubility increases with heat.
Ethers THF, MTBEModerate (10-25 mg/mL)Useful for lithiation or Grignard reactions.
Hydrocarbons Heptane, HexaneLow (<1 mg/mL)Used as an anti-solvent to precipitate the product.

Experimental Determination Protocol

Since batch-to-batch variations (polymorphs, purity) affect exact values, the following protocol is the industry standard for determining the saturation solubility of this specific intermediate.

Workflow: Saturation Shake-Flask Method (HPLC)

SolubilityWorkflow Start Weigh Excess Compound (~50 mg) AddSolvent Add Solvent (1 mL) (Water/MeOH/DCM) Start->AddSolvent Equilibrate Agitate @ 25°C (24 Hours) AddSolvent->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC Quantification (UV @ 254 nm) Dilute->Analyze

Figure 1: Standard workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation : Place 50 mg of (6-Chloro-5-methylpyridin-2-yl)methanamine into a 4 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Methanol, or Toluene).

  • Equilibration : Cap tightly and shake at 300 rpm at 25°C for 24 hours. Visual check: Ensure undissolved solid remains; if clear, add more solid.

  • Sampling : Centrifuge or filter the suspension using a 0.22 µm PTFE syringe filter (use Nylon for aqueous only).

  • Quantification : Dilute the filtrate 100x with Mobile Phase (Acetonitrile/Water) and inject into HPLC.

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase : Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection : UV at 254 nm (Pyridine absorption).

Process Chemistry Applications

The solubility data directly informs the synthesis and purification strategies for this intermediate.

Reaction Solvent Selection
  • Nucleophilic Substitution (S

    
    Ar) : When reacting this amine with halobenzenes, use DMSO  or NMP . The high solubility allows for high concentration (reducing volume), and the polar nature stabilizes the transition state.
    
  • Amide Coupling : Use DCM or DMF . If the free base is oily, DCM is preferred for ease of evaporation.

Purification via Salt Formation

A common purification strategy leverages the solubility differential between the free base and the HCl salt.

Purification Crude Crude Reaction Mixture (in EtOAc/DCM) Wash Aqueous Wash (Remove inorganic salts) Crude->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Acidify Add HCl (4M in Dioxane) Dropwise Dry->Acidify Precipitate Form HCl Salt Precipitate (Low Solubility in EtOAc) Acidify->Precipitate Filter Filtration & Drying High Purity Solid Precipitate->Filter

Figure 2: Purification strategy converting the soluble free base into the insoluble HCl salt.

References

  • Chemical Identity : PubChem.[3] Compound Summary for (6-Chloro-5-methylpyridin-2-yl)methanamine. Link

  • Synthesis & Intermediates : World Intellectual Property Organization. WO2018112840A1 - 6,5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. (Describes usage of CAS 1256811-86-5). Link

  • Related Scaffold Data : National Center for Biotechnology Information. PubChem Compound Summary for CID 442129-37-5 (6-Chloro-5-methylpyridin-2-amine). (Comparative aniline data). Link

  • Vendor Data : BLD Pharm. Product Sheet: (6-Chloro-5-methylpyridin-2-yl)methanamine (CAS 1256811-86-5).[1][2][4] Link

Sources

Methodological & Application

Synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Chloro-5-methylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, featuring a chlorinated and methylated pyridine ring coupled with a primary aminomethyl group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. The strategic placement of the chloro, methyl, and aminomethyl groups on the pyridine scaffold allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed, in-depth guide to the synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine, offering field-proven insights into the experimental methodology.

Strategic Synthesis Pathway

The most direct and efficient synthetic route to (6-Chloro-5-methylpyridin-2-yl)methanamine involves a two-step process commencing from the readily available starting material, 2-chloro-5-methylpyridine. The overall strategy hinges on the introduction of a nitrile group at the 2-position of the pyridine ring, followed by its reduction to the desired primary amine. This approach is favored due to the relatively high yields and the commercial availability of the necessary reagents.

Synthesis_Pathway Start 2-Chloro-5-methylpyridine Intermediate 6-Chloro-5-methylpyridine-2-carbonitrile Start->Intermediate Cyanation Product (6-Chloro-5-methylpyridin-2-yl)methanamine Intermediate->Product Reduction

Caption: Overall synthetic strategy for (6-Chloro-5-methylpyridin-2-yl)methanamine.

Part 1: Synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile

The initial step focuses on the conversion of 2-chloro-5-methylpyridine to its corresponding 2-carbonitrile derivative. This transformation is a crucial nucleophilic aromatic substitution reaction where the nitrile group displaces a suitable leaving group at the 2-position.

Protocol 1: Cyanation of 2-Chloro-5-methylpyridine

This protocol details the synthesis of the nitrile intermediate. The use of a cyanide source, such as sodium or potassium cyanide, is a well-established method for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Chloro-5-methylpyridine≥98%Sigma-Aldrich
Sodium Cyanide (NaCN)≥97%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)
Anhydrous Sodium SulfateACS GradeFisher Scientific

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methylpyridine (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: To the stirred solution, carefully add sodium cyanide (1.2 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-chloro-5-methylpyridine-2-carbonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure nitrile as a solid.

Part 2: Synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine

The final step in the synthesis is the reduction of the nitrile group of 6-chloro-5-methylpyridine-2-carbonitrile to the primary amine. Two robust and widely employed methods for this transformation are presented below: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Protocol 2A: Reduction of Nitrile using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1] This method is often preferred for its high yield and relatively short reaction times.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for both safety and reaction efficiency.[2]

  • Inverse Addition: For some reductions, inverse addition (adding the reducing agent to the substrate) can offer better control and selectivity. However, for a complete reduction of a nitrile to a primary amine, a slight excess of LiAlH₄ is typically used.

  • Work-up Procedure: The sequential addition of water and a sodium hydroxide solution is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
6-Chloro-5-methylpyridine-2-carbonitrile≥97%Commercially available
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Sodium Sulfate, AnhydrousACS GradeFisher Scientific
Sodium Hydroxide (NaOH)PelletsFisher Scientific
WaterDeionized

Instrumentation:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

LiAlH4_Reduction Start Suspend LiAlH4 in anhydrous THF Step1 Cool to 0 °C in an ice bath Start->Step1 Step2 Slowly add a solution of the nitrile in THF Step1->Step2 Step3 Warm to room temperature and stir Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool to 0 °C and quench sequentially with H2O and NaOH solution Step4->Step5 Step6 Filter off aluminum salts Step5->Step6 Step7 Extract filtrate with diethyl ether Step6->Step7 Step8 Dry organic layer and concentrate Step7->Step8 Product Purified (6-Chloro-5-methylpyridin-2-yl)methanamine Step8->Product

Caption: Workflow for the LiAlH₄ reduction of 6-Chloro-5-methylpyridine-2-carbonitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq.).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 6-chloro-5-methylpyridine-2-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A white precipitate of aluminum salts should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. Extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (6-Chloro-5-methylpyridin-2-yl)methanamine.

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure amine.

Protocol 2B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to metal hydride reductions, particularly on a larger scale. This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.

Causality Behind Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines.[3]

  • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

  • Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. Mild heating can also accelerate the reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
6-Chloro-5-methylpyridine-2-carbonitrile≥97%Commercially available
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
MethanolACS GradeFisher Scientific
Hydrogen GasHigh Purity
Celite®Fisher Scientific

Instrumentation:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 6-chloro-5-methylpyridine-2-carbonitrile (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen from the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (6-Chloro-5-methylpyridin-2-yl)methanamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography as described in Protocol 2A.

Quality Control and Characterization

To ensure the identity and purity of the synthesized (6-Chloro-5-methylpyridin-2-yl)methanamine, a comprehensive analytical characterization is essential. The following are the expected analytical data for the final product.

Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₇H₉ClN₂
Molecular Weight156.62 g/mol
AppearanceColorless to pale yellow oil or low-melting solid

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.45 (d, J = 8.0 Hz, 1H, Ar-H), ~7.15 (d, J = 8.0 Hz, 1H, Ar-H), ~3.90 (s, 2H, CH₂-NH₂), ~2.30 (s, 3H, Ar-CH₃), ~1.60 (br s, 2H, NH₂).

    • Interpretation: The two doublets in the aromatic region correspond to the two adjacent protons on the pyridine ring. The singlet at ~3.90 ppm is characteristic of the aminomethyl protons. The singlet at ~2.30 ppm corresponds to the methyl group protons. The broad singlet for the amine protons is due to chemical exchange.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160.0 (C-Ar), ~148.0 (C-Ar), ~138.0 (C-Ar), ~130.0 (C-Ar), ~122.0 (C-Ar), ~45.0 (CH₂-NH₂), ~18.0 (Ar-CH₃).

    • Interpretation: The spectrum is expected to show five signals in the aromatic region, one signal for the aminomethyl carbon, and one for the methyl carbon. The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms.[4]

  • Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 121, 93.

    • Interpretation: The molecular ion peak (M⁺) is expected at m/z 156. Fragmentation may involve the loss of the chlorine atom or cleavage of the aminomethyl group. A high-resolution mass spectrum should be obtained to confirm the elemental composition.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Cyanide: This reagent is extremely toxic and can be fatal if ingested or absorbed through the skin. Use with extreme caution and have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. Handle under an inert atmosphere and away from any sources of moisture. The quenching procedure must be performed slowly and with adequate cooling.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine, a key building block in medicinal chemistry. The choice between the LiAlH₄ reduction and catalytic hydrogenation will depend on the scale of the synthesis and the available equipment. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development endeavors.

References

  • Chemistry LibreTexts. Reduction of Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile Reduction. [Link]

  • Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. (6-Chloro-2-methylpyridin-3-YL)methanamine. [Link]

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Mastering the Synthesis of N-Substituted (6-Chloro-5-methylpyridin-2-yl)methanamines via Reductive Amination: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-5-methylpyridin-2-yl)methanamine is a key structural motif in numerous pharmacologically active compounds. Its derivatization, particularly through the formation of secondary and tertiary amines via C-N bond formation, is a critical step in the synthesis of novel drug candidates. Reductive amination stands out as a powerful and versatile method for achieving this transformation, offering a controlled and efficient route to a diverse range of N-substituted analogs.[1] This guide provides an in-depth exploration of reductive amination techniques involving (6-Chloro-5-methylpyridin-2-yl)methanamine, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis.

Mechanistic Overview: The Pathway to N-Alkylation

Reductive amination is a two-step process that begins with the nucleophilic attack of the primary amine, (6-Chloro-5-methylpyridin-2-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone.[2] This initial reaction forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a stable imine (in the case of aldehydes) or enamine (in the case of ketones). The subsequent and irreversible step is the reduction of this imine/enamine intermediate to the final secondary or tertiary amine product using a suitable reducing agent. The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine/enamine in the presence of the starting carbonyl compound.[3]

Reductive_Amination_Mechanism Amine (6-Chloro-5-methylpyridin-2-yl)methanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine/Enamine Intermediate Hemiaminal->Imine - H₂O Product N-Substituted Product Imine->Product + [H] H2O H₂O ReducingAgent Reducing Agent ReducingAgent->Product

Caption: General Mechanism of Reductive Amination.

Key Reagents and Their Selection

The choice of reducing agent is paramount to the success of a reductive amination reaction. Several factors, including the reactivity of the carbonyl substrate, the nature of the amine, and the desired reaction conditions, influence this decision.

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Effective for both aldehydes and ketones.[4]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Requires acidic conditions (pH ~6-7) for optimal selectivity. Toxic cyanide byproducts are a concern.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Less selective; can reduce aldehydes and ketones directly. Best used in a two-step procedure where the imine is pre-formed.Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂/Catalyst) "Green" and cost-effective method. Requires specialized equipment (hydrogenator). May not be suitable for substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of (6-Chloro-5-methylpyridin-2-yl)methanamine with a variety of carbonyl compounds.

Protocol 1: Reductive Amination with an Aromatic Aldehyde using Sodium Triacetoxyborohydride

This protocol describes the synthesis of N-((4-chlorophenyl)methyl)-(6-chloro-5-methylpyridin-2-yl)methanamine .

Materials:

  • (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • To a solution of (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol1_Workflow Start Dissolve Amine and Aldehyde in DCM Add_Reagent Add NaBH(OAc)₃ Start->Add_Reagent Stir Stir at RT (4-6h) Add_Reagent->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-((4-chlorophenyl)methyl)-(6-chloro-5-methylpyridin-2-yl)methanamine Purify->Product

Caption: Workflow for Protocol 1.

Protocol 2: Reductive Amination with an Aliphatic Ketone using Sodium Triacetoxyborohydride

This protocol details the synthesis of N-(cyclohexyl)-(6-chloro-5-methylpyridin-2-yl)methanamine .

Materials:

  • (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • In a flask, dissolve (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq) and cyclohexanone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (~0.1 eq) to the mixture.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCE (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.

Protocol 3: Catalytic Hydrogenation for Reductive Amination

This protocol outlines the synthesis of N-benzyl-(6-chloro-5-methylpyridin-2-yl)methanamine using a greener approach.

Materials:

  • (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, 5 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of (6-Chloro-5-methylpyridin-2-yl)methanamine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add 10% Pd/C (5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (balloon pressure or as per apparatus specifications). Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Over-alkylation: In reactions with primary amines, the formation of the tertiary amine by-product can sometimes be observed. This can be minimized by using a 1:1 stoichiometry of the amine and carbonyl compound.[3]

  • Slow Reactions: For less reactive ketones or sterically hindered amines, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the formation of the iminium ion intermediate.[4]

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Reactions should be carried out under anhydrous conditions for optimal results.

  • Purification: The basic nature of the amine products allows for effective purification using silica gel chromatography. In some cases, an initial acid-base workup can help remove non-basic impurities.

Conclusion

Reductive amination is a highly reliable and adaptable method for the synthesis of N-substituted (6-Chloro-5-methylpyridin-2-yl)methanamine derivatives. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently generate a wide array of analogs for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in this field.

References

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Sodium triacetoxyborohydride. (n.d.). In Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). In Organic Chemistry Data. [Link]

  • Bhattacharyya, S. (1994). A novel method for the reductive amination of aldehydes and ketones using titanium(IV) isopropoxide and sodium borohydride. Tetrahedron Letters, 35(15), 2401-2404.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. (2009). Semantic Scholar. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews. [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination of Aldehydes and Ketones. (n.d.). In Organic Chemistry Portal. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of Ligands Derived from (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It moves beyond simple recipe-following to explain the strategic utility of the (6-Chloro-5-methylpyridin-2-yl)methanamine scaffold.

Executive Summary & Strategic Value

The scaffold (6-Chloro-5-methylpyridin-2-yl)methanamine (hereafter referred to as CMPMA ) represents a "privileged structure" in ligand design due to its unique bifunctional nature.[1] Unlike generic pyridylmethanamines, CMPMA offers two distinct vectors for diversification:

  • The Primary Amine (

    
    ):  A highly nucleophilic handle for rapid library generation via condensation (Schiff bases), acylation (amides), or reductive amination.[2]
    
  • The 6-Chloro Substituent: An electrophilic "safety catch" that remains stable during amine functionalization but allows for late-stage modification via nucleophilic aromatic substitution (

    
    ) or transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • The 5-Methyl Group: Provides critical solubility enhancement and subtle steric bulk that prevents catalyst dimerization in pincer complexes, a common failure mode in unsubstituted pyridine ligands.

This guide details the protocols for converting CMPMA into tridentate pincer ligands and bidentate bioactive scaffolds.

Chemical Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways available from the CMPMA scaffold.

CMPMA_Pathways Start (6-Chloro-5-methylpyridin-2-yl) methanamine (CMPMA) RouteA Route A: Condensation Start->RouteA + Aldehydes (-H2O) RouteB Route B: Acylation/Coupling Start->RouteB + Acid Chlorides / Isocyanates RouteC Route C: Late-Stage C-H/C-Cl Activation Start->RouteC Pd-Catalysis (Suzuki/Buchwald) ProdA Tridentate Schiff Base (NNN / NNO Pincer Ligands) RouteA->ProdA ProdB Picolinamide/Urea Scaffolds RouteB->ProdB ProdC Biaryl/Amino-Pyridine Complexes RouteC->ProdC

Figure 1: Divergent synthetic utility of the CMPMA scaffold. The amine functionality is typically addressed first (Routes A/B) before engaging the chloro-substituent (Route C).

Critical Precursor Handling: Free-Basing

Commercial CMPMA is often supplied as the hydrochloride salt (


 or 

) to prevent oxidative degradation.[2] For ligand synthesis, the free base must be generated in situ or isolated to ensure accurate stoichiometry.[2]
Protocol 1: Isolation of CMPMA Free Base

Objective: Convert the stable HCl salt to the reactive free amine. Scale: 10 mmol basis.

  • Dissolution: Suspend 10 mmol of CMPMA

    
    HCl in 20 mL of distilled water.
    
  • Basification: Cool to 0°C. Add 2M NaOH dropwise until pH reaches ~12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract immediately with DCM (

    
     mL). Note: Avoid ethyl acetate if subsequent steps involve highly nucleophilic metal centers to prevent trace transesterification.
    
  • Drying: Dry combined organics over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (keep bath

    
    °C; the amine is volatile).
    
  • Storage: Use immediately. If storage is required, store under Argon at -20°C.

Synthesis of Tridentate Schiff Base Ligands (NNO/NNN)

Schiff bases derived from CMPMA are excellent "pincer" ligand precursors for Ru(II), Fe(II), and Mn(I) hydrogenation catalysts.[2] The 6-Cl group provides a unique electronic tuning that increases the Lewis acidity of the coordinated metal center compared to unsubstituted analogs.

Protocol 2: Condensation with Salicylaldehydes (NNO Donor)

Reaction Type: Thermodynamic Condensation.[2] Key Reference: Adapted from general pyridine-imine synthesis methodologies [1, 2].

Materials:
  • CMPMA (Free base): 1.0 equiv.[2]

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde): 1.0 equiv.[1]

  • Ethanol (Absolute): 0.5 M concentration.[2]

  • Formic acid (Catalytic): 1 drop (optional).[2]

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde derivative in absolute ethanol.

  • Addition: Add the CMPMA solution (in ethanol) dropwise over 5 minutes at room temperature.

    • Observation: A color change (typically yellow to deep orange) indicates imine formation.[2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Process Control: Monitor by TLC (SiO2, 95:5 DCM:MeOH).[2] The aldehyde spot should disappear.

  • Crystallization: Cool the solution slowly to room temperature, then to 0°C. The ligand typically precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold ethanol (

    
     mL), and dry under high vacuum.
    

Data Summary: Typical Yields

Aldehyde Substrate Ligand Type Expected Yield Appearance
Salicylaldehyde NNO (Anionic) 85-92% Yellow Needles
2-Pyridinecarboxaldehyde NNN (Neutral) 78-85% Off-white Solid

| 2-Acetylpyridine | NNN (Ketimine) | 60-70%* | Amber Oil/Solid |[1]

*Ketimines require forcing conditions (Dean-Stark trap, toluene reflux,


-TSA catalyst) due to steric hindrance from the methyl group.[2]

Synthesis of Amide-Based Scaffolds

For medicinal chemistry (e.g., Factor Xa inhibitors or kinase inhibitors), the CMPMA scaffold is often coupled to carboxylic acids.[2]

Protocol 3: Controlled Acylation

Challenge: The pyridine nitrogen can act as a competitive nucleophile, leading to


-acylation of the ring (forming a pyridinium salt).
Solution:  Use of a non-nucleophilic base (DIPEA) and controlled temperature.[2]
  • Solvation: Dissolve CMPMA (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Activation: Cool to 0°C.

  • Coupling: Add the acid chloride (1.05 equiv) dropwise. Do not dump.

  • Quench: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Quench with sat.

    
    .
    
  • Purification: The 6-Cl atom makes the product lipophilic enough for standard silica chromatography (Gradient: 0-5% MeOH in DCM).[1]

Late-Stage Functionalization: The 6-Chloro Handle

Once the ligand is formed (or complexed to a metal), the 6-chloro position can be activated.[1]

  • Suzuki Coupling: Reacting the CMPMA-derived ligand with aryl boronic acids using

    
     / S-Phos.[1] This extends the conjugation of the ligand system.
    
  • Nucleophilic Displacement: Heating with morpholine or piperazine (neat, 120°C) displaces the chloride, installing a solubility-enhancing group.[2] Note: The 5-methyl group exerts a steric effect that slows this reaction compared to the 5-H analog; higher temperatures are required.[1]

Quality Control & Characterization

To ensure the integrity of the synthesized ligands, the following parameters must be verified.

H-NMR Diagnostic Signals (CDCl3)[1]
  • 
     2.30 - 2.40 ppm (s, 3H):  The 5-Methyl  group.[1] This is the internal standard.
    
  • 
     4.50 - 4.70 ppm (s/d, 2H):  The Methylene  bridge (
    
    
    
    ).[1] In Schiff bases, this signal often splits or shifts downfield to ~5.0 ppm.[2]
  • 
     8.40 - 8.60 ppm (s, 1H):  The Imine  proton (
    
    
    
    ) for Schiff bases.[1]
  • Absence of Aldehyde: Check

    
     9.8-10.0 ppm to ensure complete consumption of starting material.
    
Stability Warning

The 6-chloro-5-methyl substitution pattern renders the pyridine ring electron-deficient compared to picoline.[1] However, the free amine is sensitive to carbamate formation (


 absorption) from air.[2] Always store under inert atmosphere.

References

  • Gangadasu, B., et al. (2006).[2] "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Indian Journal of Chemistry.

  • Messaoudi, S., et al. (2022).[2][3] "Preparation, Characterization... of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes." Preprints.org.

  • Organ, M. G., et al. (2007).[2] "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reaction."[1] Chemistry - A European Journal.[1] (Contextual grounding for pyridine-chlorine activation).

  • Sigma-Aldrich. "2-Chloro-5-methylpyridine Product Specification." [2]

  • Vertex Pharmaceuticals. "Synthesis of 6-Chloro-5-methylpyridin-2-amine (Lumacaftor Intermediate)." Organic Process Research & Development.

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Troubleshooting & Optimization

Technical Support Center: Purification of (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (6-Chloro-5-methylpyridin-2-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate. As a substituted pyridinylmethanamine, this compound is a valuable building block in medicinal chemistry and drug development.[1] However, achieving high purity can be challenging due to potential side products and unreacted starting materials. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Section 1: Foundational Purity Assessment

Before attempting any purification, it's critical to establish a baseline of the crude material's purity. This allows you to select the most appropriate purification strategy and accurately gauge its success.

Q1: What is the first step I should take to analyze my crude (6-Chloro-5-methylpyridin-2-yl)methanamine?

The most robust initial analysis involves a combination of High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.

  • HPLC with UV Detection: This is the gold standard for determining the purity of non-volatile organic compounds like this one.[2] It will quantify the main product and reveal the number and relative abundance of impurities. A typical starting point would be a reversed-phase method.[2][3]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation. It verifies that you have synthesized the correct molecule and can reveal the presence of major impurities if their proton signals do not overlap with your product's signals. A spectrum consistent with the known structure is a primary indicator of success.[4]

Q2: Can you provide a starting HPLC method for purity analysis?

Certainly. While every specific application requires optimization, the following method serves as an excellent and reliable starting point for pyridine derivatives.[2]

Parameter Recommended Starting Condition Rationale & Notes
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid helps to protonate the amine, leading to sharper peaks and better chromatography. This mobile phase is also MS-compatible.[3]
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B.A gradient elution is effective for separating compounds with a range of polarities, which is typical for a crude reaction mixture.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic systems like pyridine generally show strong absorbance at this wavelength. A preliminary UV scan is recommended to find the absorbance maximum (λmax) for optimal sensitivity.[2]
Injection Volume 5-10 µLA smaller injection volume minimizes peak broadening.
Sample Prep Dissolve sample in mobile phase (e.g., 50:50 Water:ACN) to ~0.5 mg/mL.Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to protect the column from particulates.[2]

Q3: My compound's melting point is broad. What does this indicate?

A broad melting point range is a classic indicator of impurity. A pure crystalline solid typically melts over a very narrow range (0.5-2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. This simple test provides a strong qualitative assessment of purity.[5]

Section 2: Troubleshooting Common Purification Workflows

This section addresses specific problems you may encounter with standard purification techniques.

Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]

Q4: My (6-Chloro-5-methylpyridin-2-yl)methanamine won't crystallize from solution, even after cooling. What should I do?

This is a common issue that can often be resolved with one of the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure material, add a single "seed" crystal to the cooled solution. This provides a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: Remove some of the solvent using a gentle stream of nitrogen or by leaving the flask partially open in a fume hood. This increases the concentration of your compound.[6]

    • Add an Anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.[5]

Q5: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.

  • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure it remains dissolved at the boiling point.[7] Then, allow the solution to cool much more slowly. An insulated container (like a beaker stuffed with paper towels) can promote the slow cooling needed for high-quality crystal formation.[7] If it still oils out, you may be using a solvent that is too nonpolar; try a more polar solvent system.

Q6: I performed a recrystallization, but my purity (by HPLC) barely improved. Why?

This usually happens for one of two reasons:

  • The Impurity has Similar Solubility: If the impurity has solubility characteristics very similar to your product in the chosen solvent, they will co-crystallize. You must select a solvent that solubilizes the impurity well even at low temperatures, while the desired product's solubility drops significantly upon cooling.

  • Surface Contamination: The crude crystals may have been contaminated with mother liquor containing the impurities. Always wash the filtered crystals with a small amount of ice-cold fresh solvent to rinse away any residual impurities clinging to the crystal surfaces.[7]

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair (see table below) where the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyridine derivatives include ethanol/water, toluene, or ethyl acetate/hexanes mixtures.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to boil between additions.[7]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Analyze the final product for purity and structure.

Column Chromatography Challenges

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] For aminopyridines, silica gel is the most common stationary phase.

Q7: My compound is streaking or "tailing" on the silica gel column. What is causing this?

This is the most frequent issue when purifying basic compounds like amines on acidic silica gel. The basic amine group interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to move slowly and unevenly down the column.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica, resulting in sharp, symmetrical peaks and much better separation.

Q8: I'm getting poor separation between my product and a key impurity. How can I improve resolution?

Improving separation (resolution) in column chromatography involves several strategies:

  • Optimize the Eluent: The polarity of the eluent is the most critical factor. If your compounds are eluting too quickly (high Rf), decrease the eluent's polarity. If they are sticking to the column (low Rf), increase the polarity. For example, if you are using 20% ethyl acetate in hexanes, try 15% or 10% to improve the separation of less polar compounds.[9]

  • Use a Finer Stationary Phase: "Flash" chromatography silica (230-400 mesh) provides a greater surface area and better separation than coarse silica.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica is packed as a uniform, homogenous bed.

  • Load the Sample Carefully: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. A wide starting band will lead to wide, overlapping bands during elution.[8]

Workflow & Troubleshooting Logic for Column Chromatography

G cluster_prep Preparation cluster_run Elution & Analysis cluster_eval Evaluation & Troubleshooting TLC 1. Develop TLC (e.g., 20% EtOAc/Hex) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC or HPLC) Elute->Analyze Eval Good Separation? Analyze->Eval Combine Combine Pure Fractions & Evaporate Eval->Combine Yes Troubleshoot Troubleshoot Eval->Troubleshoot No Troubleshoot->TLC Adjust Eluent Polarity Add Et3N for Tailing

Caption: General workflow for flash column chromatography.

Section 3: Handling, Storage, and Stability FAQs

Proper handling and storage are crucial for maintaining the integrity of your purified compound.

Q9: What are the recommended storage conditions for (6-Chloro-5-methylpyridin-2-yl)methanamine?

Based on safety data for the compound and its analogues, it should be stored in a tightly closed container in a dry, well-ventilated place. Due to its potential toxicity, it is also recommended to store it in a locked-up area accessible only to authorized personnel. The compound is noted as being hygroscopic (tending to absorb moisture from the air), making dry storage essential.

Q10: Is this compound stable at room temperature?

The product is generally stable under standard ambient conditions (room temperature). However, strong heating should be avoided. Its hygroscopic nature means that long-term stability is best ensured by protecting it from atmospheric moisture.

Section 4: Potential Impurities

Understanding potential impurities is key to designing an effective purification strategy.

Q11: What are the likely impurities I might find in my crude product?

Impurities are highly dependent on the synthetic route. A common synthesis might involve the reduction of a corresponding nitrile or the chlorination of a precursor.

Impurities cluster_reaction Synthetic Reaction start Starting Material (e.g., 5-methyl-2-pyridinemethanamine) product (6-Chloro-5-methylpyridin-2-yl)methanamine (Desired Product) start->product imp1 Unreacted Starting Material start->imp1 Incomplete Reaction reagent Reagents (e.g., Chlorinating Agent, Solvent) reagent->product imp4 Residual Solvent reagent->imp4 Post-Workup imp2 Over-chlorinated Byproduct (e.g., Dichloro- species) product->imp2 Side Reaction imp3 Positional Isomer product->imp3 Poor Regioselectivity

Caption: Potential sources of impurities in synthesis.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Reaction By-products: Side reactions can generate isomers (e.g., chlorination at a different position) or over-reacted products (e.g., di-chlorinated species).

  • Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, dichloromethane, ethyl acetate) can be difficult to remove completely.

  • Reagents: Excess reagents or catalysts may persist after the workup.

Most of these impurities can be effectively removed by a combination of recrystallization and column chromatography.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for (6-Chloro-5-methylpyridin-2-yl)methanamine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (2020, April). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development.
  • CP Lab Safety. (n.d.). 6-Chloro-5-methylpyridin-2-amine, min 95%.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Part 2.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-Chloro-5-methoxypyridin-2-amine.
  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization I.
  • Wiley-VCH. (n.d.). Supporting Information for Synthesis of Aminopyridines.
  • Leyan. (2022, November 26). Certificate of Analysis for 6-Chloro-N-methylpyrimidin-4-amine.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube.
  • Edubirdie. (n.d.). Column Chromatography Lab Report.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • SIELC Technologies. (2018, February 16). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
  • Smolecule. (2024, August 10). (6-Chloro-5-methylpyridin-2-YL)methanamine.

Sources

Technical Support Center: Handling (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Operational Topic: Solubility Optimization & Stability Troubleshooting Compound ID: (6-Chloro-5-methylpyridin-2-yl)methanamine (Free Base / HCl Salt) CAS: 120739-62-0 (Free Base) | Note: Often exchanged as HCl salt[1][2][3][4]

Senior Scientist's Briefing: The Solubility Paradox

Welcome to the technical support hub. You are likely here because this compound is behaving inconsistently—dissolving in DMSO but crashing out in PBS, or turning from a nice oil into a sticky gum during extraction.[3]

The Core Issue: (6-Chloro-5-methylpyridin-2-yl)methanamine is a lipophilic base .[1][2][3][4] Its solubility is governed by a "pH-Switch" mechanism.[1][2][3][4]

  • The Pyridine Ring: The Chloro (C6) and Methyl (C5) substituents significantly increase lipophilicity (LogP) compared to a standard pyridine, making the neutral molecule poorly soluble in water.[2]

  • The Amine Tail: The methanamine group (

    
    ) is the solubility handle.[1][2][3][4] It must be protonated (ionized) to pull the lipophilic ring into an aqueous solution.[3]
    

Quick Properties Reference:

PropertyValue (Approx.)Implication
Molecular Weight 156.61 g/mol Small molecule, high permeability potential.[1][2][3][4]
pKa (Pyridine N) ~3.0 - 4.0Unlikely to protonate at physiological pH.[1][2][3]
pKa (Primary Amine) ~8.5 - 9.2Partially deprotonated at pH 7.4 (Risk zone).[1][2][3]
Appearance Pale yellow oil (Free Base) / White Solid (HCl Salt)Free base absorbs CO₂ from air (carbamate formation).[2][3]
Solubility (pH 7) < 1 mg/mL (Predicted)High risk of precipitation.
Solubility (pH < 4) > 50 mg/mLHighly soluble as a di-cation or mono-cation.[1][2][3]

Troubleshooting Tickets (Q&A)

Ticket #401: "My compound crashes out when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: This is the most common issue.[2][3] At pH 7.4, the primary amine (pKa ~9) exists in an equilibrium between its protonated (


) and neutral (

) forms.[1][2][3][4] The neutral form is highly lipophilic due to the Cl/Me-pyridine core and precipitates immediately upon contact with the aqueous buffer.[1][2][3][4]

Solution Protocol:

  • Acidify the Buffer: Do not use standard PBS.[2][3] Adjust your assay buffer to pH 6.5 or lower if the assay tolerates it.[2][3] This ensures the amine remains fully protonated (

    
    ).[1][2][3][4]
    
  • Intermediate Dilution Step:

    • Dissolve stock in 100% DMSO.[3]

    • Dilute 1:10 into 50% PEG400 / 50% Water .[2][3]

    • Then dilute into your final buffer. The PEG400 acts as a bridge to prevent "shock precipitation."[3]

  • Use the HCl Salt: If you are using the free base oil, convert it to the HCl salt (see Protocol A below).[2] The lattice energy of the salt aids initial dissolution, though pH maintenance is still crucial.

Ticket #402: "I'm trying to extract the compound, but I'm getting a messy emulsion/oil."

Diagnosis: You are likely performing a liquid-liquid extraction (LLE) at a neutral pH.[1][2][3] The compound is "oiling out" because it is not lipophilic enough to fully partition into the organic layer, but not polar enough to stay in the water cleanly.[4]

Solution Protocol:

  • The pH Swing:

    • To Extract into Organic (DCM/EtOAc): You must drive the pH to > 12 using 1M NaOH.[2][3] At this pH, both nitrogens are deprotonated, making the molecule maximally lipophilic.

    • To Wash into Water: Use 1M HCl.[2][3] The compound will protonate and move instantly to the aqueous layer.[3]

  • Solvent Choice: Avoid Diethyl Ether (it often fails to solvate the pyridine ring well).[2][3] Use Dichloromethane (DCM) or Ethyl Acetate .[2][3]

  • Emulsion Breaker: If an emulsion forms, add a small amount of saturated NaCl (Brine) to the aqueous layer to increase ionic strength, forcing the organic oil out.

Ticket #403: "The compound turned from a clear oil to a yellow solid/gum on the bench."[2][3]

Diagnosis: Reaction with atmospheric CO₂.[2][3] Primary amines react with carbon dioxide to form carbamates (white/yellow crust).[3] Oxidation of the pyridine ring (N-oxide formation) is also possible but less likely if the color is light.[1][2][3][4]

Solution Protocol:

  • Immediate Fix: Dissolve the gum in 1M HCl. The carbamate is unstable in acid and will revert to the amine salt + CO₂ gas.[3]

  • Prevention: Always store the free base under Argon/Nitrogen at -20°C. For long-term storage, always convert to the HCl salt .

Visual Workflow: Dissolution Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: (6-Chloro-5-methylpyridin-2-yl)methanamine FormCheck Is it Free Base (Oil) or HCl Salt? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Oil Salt HCl Salt (Solid) FormCheck->Salt Solid Convert CRITICAL: Convert to HCl Salt (See Protocol A) FreeBase->Convert Convert->Salt AppCheck Intended Application? Salt->AppCheck BioAssay Biological Assay (pH 7.4) AppCheck->BioAssay ChemRxn Chemical Synthesis AppCheck->ChemRxn Step1 1. Dissolve in DMSO (Stock 100mM) BioAssay->Step1 Step2 2. Check Final Concentration Step1->Step2 LowConc < 10 µM Step2->LowConc Low HighConc > 10 µM Step2->HighConc High DirectAdd Direct addition to Media ok (Keep DMSO < 0.5%) LowConc->DirectAdd PreDilute Pre-dilute in H2O/PEG400 (1:1) OR Acidify Media to pH 6.5 HighConc->PreDilute Solvents Use Polar Organics: MeOH, DCM, DMF ChemRxn->Solvents

Figure 1: Decision tree for handling solubility based on compound form and intended application.

Standard Operating Protocols (SOPs)

Protocol A: Conversion of Free Base to Stable HCl Salt

Use this if you have the oily free base and need a stable solid for storage or weighing.[2][4]

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of dry Ethanol or Methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise).[3]

  • Precipitation: Add 20 mL of cold Diethyl Ether or MTBE (Methyl tert-butyl ether). A white precipitate should form.[3]

  • Filtration: Filter the solid rapidly under a nitrogen blanket (the salt can be hygroscopic).[2][3]

  • Drying: Dry under high vacuum for 4 hours. Store at 4°C.[3]

Protocol B: "Crash-Resistant" Assay Stock Preparation

Use this for preparing stocks for cell culture or enzymatic assays.[1][2][3][4]

ComponentVolumeFinal Conc.Function
Compound (HCl Salt) 1.93 mg10 mMActive Agent
DMSO (Anhydrous) 1000 µL-Primary Solvent
1M HCl (aq) 10 µL10 mMStabilizer: Excess protons prevent deprotonation upon dilution.[1][2][3][4]

Usage: When diluting this stock into PBS, the trace excess acid helps maintain the local pH environment around the molecule during the mixing event, reducing the nucleation of precipitates.[2]

References & Grounding

  • PubChem Compound Summary. (6-Chloro-2-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information.[3] Accessed 2026.[3][5] [1][2][3]

  • Safety Data Sheet (SDS). 3-Pyridinemethanamine derivatives handling. ECHEMI / Vertex AI Grounding.

  • General Pyridine Solubility. Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives.[3][6][7]

  • pKa Data for Pyridines. Williams pKa Compilation. University of Wisconsin-Madison/Kyoto University.[1][2]

Sources

Technical Support Center: 6-Chloro-5-Methylpyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 6-Chloro-5-Methylpyridine Coupling Audience: Researchers, Medicinal Chemists, and Process Chemists Document ID: TSC-PYR-065 Last Updated: February 17, 2026[1]

Executive Summary & Scaffold Analysis

The Challenge: 6-Chloro-5-methylpyridine is a deceptive scaffold. While the 6-chloro position (ortho to nitrogen) is electronically activated for oxidative addition compared to chlorobenzenes, the pyridine nitrogen remains a potent Lewis base.

Structural Vulnerabilities:

  • Catalyst Poisoning (The "Stall"): The nitrogen atom (N1) is relatively unhindered (H at C2). It effectively competes with phosphine ligands for the Palladium center, forming inactive [Pd(Ar)(L)(Pyridine)] complexes.

  • Hydrodehalogenation (The "Reduction"): The electron-deficient nature of the pyridine ring facilitates

    
    -hydride elimination or radical hydrogen abstraction, leading to the 3-methylpyridine byproduct (des-chloro impurity).
    
  • Steric Clash at C5/C6: The 5-methyl group is ortho to the reactive C-Cl bond. This steric bulk slows down the oxidative addition step, requiring highly active catalyst systems (e.g., Buchwald Precatalysts) rather than standard Pd(PPh₃)₄.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the primary side reactions (Poisoning and Reduction).

ReactionPathways Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Start->OxAdd + Substrate Poison DEAD END: Catalyst Poisoning (Pd-N Coordination) Start->Poison N-binding (Fast) Substrate 6-Chloro-5-methylpyridine TransMet Transmetallation (Productive) OxAdd->TransMet + Nucleophile BetaHydride SIDE REACTION: Hydrodehalogenation (Loss of Cl) OxAdd->BetaHydride H-Source/Slow TransMet Product Coupled Product TransMet->Product Reductive Elim.

Caption: Kinetic competition in pyridine coupling. Note that N-binding (Poisoning) sequesters the catalyst before oxidative addition can occur.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

Critical Troubleshooting (FAQ Format)

Q1: My reaction stalls at 20-30% conversion despite using 5 mol% Pd(PPh₃)₄. Why? Diagnosis: Catalyst Poisoning.[1][2] Triphenylphosphine (PPh₃) is a monodentate ligand that binds weakly to Pd. The pyridine nitrogen displaces PPh₃, shutting down the cycle.[1] Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).[1][3]

  • Recommendation: XPhos or SPhos .[1][3] The steric bulk of the dicyclohexyl/di-tert-butyl groups creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while facilitating oxidative addition of the chloride [1].

Q2: I see the "des-chloro" byproduct (3-methylpyridine). Is my solvent wet? Diagnosis: Hydrodehalogenation.[1][4] While water can contribute, this is often caused by protic solvents (isopropanol, ethanol) acting as hydride donors.[1] Solution:

  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene .[1]

  • Base: Avoid alkoxide bases (like NaOEt) which can undergo

    
    -hydride elimination to form Pd-H species. Use K₃PO₄  or Cs₂CO₃  [2].[1][4]
    
Optimized Protocol: Suzuki Coupling
ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1–3 mol%)Pre-formed precatalyst ensures accurate Pd:L ratio and rapid initiation.
Solvent 1,4-Dioxane/Water (4:[1]1)High solubility; water is necessary for boronic acid activation (formation of boronate).
Base K₃PO₄ (2.0 equiv)Mild enough to prevent base-sensitive degradation; buffers pH.
Temp 80–100 °CChloride activation requires thermal energy.[1]

Step-by-Step:

  • Charge reaction vial with 6-chloro-5-methylpyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G3 (2.0 mol%). Note: Solid handling is preferred to avoid catalyst decomposition in solution.

  • Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.[3][5][6]

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Stir vigorously at 80 °C for 4–12 hours.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[8]

Critical Troubleshooting (FAQ Format)

Q1: The reaction turns black immediately and yields are low. What happened? Diagnosis: "Palladium Black" formation.[1][6] The oxidative addition into the 6-Cl bond is slow due to the 5-methyl steric hindrance. If the amine reduces the Pd(II) precatalyst to Pd(0) before the aryl chloride engages, the Pd(0) aggregates and precipitates. Solution: Use a precatalyst that activates on demand (like BrettPhos Pd G3 ) or ensure the aryl chloride is in excess during the heating ramp.

Q2: I am getting regioselectivity issues (coupling at other positions). Diagnosis: Unlikely with 6-chloro-5-methylpyridine unless other halogens are present. However, if using a diamine, you may get double arylation.[1] Solution: Use a large excess of the amine (1.5–2.0 equiv) to favor mono-arylation.

Optimized Protocol: C-N Coupling
ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 BrettPhos for primary amines; RuPhos for secondary amines.
Base NaOtBu (Strong) or Cs₂CO₃ (Weak)NaOtBu is standard but use Cs₂CO₃ if the substrate has esters/nitriles.
Solvent t-Amyl Alcohol or Toluenet-Amyl alcohol helps solubilize the base and stabilizes the transition state.

Step-by-Step:

  • Charge vial with 6-chloro-5-methylpyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G3 (1–3 mol%).

  • Purge with Argon.[1]

  • Add anhydrous t-Amyl alcohol (0.2 M).

  • Heat to 90–110 °C. Note: Chlorides require higher temps than bromides.[1]

Interactive Troubleshooting Guide

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No CatalystCheck Check Catalyst System SM_Left->CatalystCheck SideProdCheck Identify Major Byproduct SM_Gone->SideProdCheck Poisoning Likely Catalyst Poisoning ACTION: Switch to XPhos/RuPhos CatalystCheck->Poisoning Using PPh3? Temp Activation Barrier too High ACTION: Increase Temp to 110°C CatalystCheck->Temp Using Bulky Ligand? Reduction Byproduct: Des-chloro (M-35) ACTION: Remove protic solvents, Switch to Dioxane SideProdCheck->Reduction Mass = SM - Cl + H Homocouple Byproduct: Dimer ACTION: Degas better, reduce oxidant SideProdCheck->Homocouple Mass = Dimer

Caption: Decision tree for diagnosing reaction failure based on LCMS data.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

  • Malinowski, J. T., et al. (2020).[1] Synthesis of Pyridine Derivatives via Palladium-Catalyzed Cross-Coupling.[2][7] Organic Process Research & Development.

Sources

Technical Support Center: Storage and Handling of (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (6-Chloro-5-methylpyridin-2-yl)methanamine is a key substituted pyridine building block utilized in the synthesis of advanced pharmaceutical agents and novel chemical entities. Its structural integrity is paramount for achieving reliable and reproducible experimental outcomes. The primary amine and chlorinated pyridine ring, while essential for its synthetic utility, also render the molecule susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive framework for researchers to maintain the long-term stability and purity of this valuable reagent, troubleshooting common issues, and ensuring the integrity of their scientific work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for storing (6-Chloro-5-methylpyridin-2-yl)methanamine?

The most critical factor is minimizing exposure to atmospheric air. The primary amine moiety is susceptible to oxidation and can react with atmospheric carbon dioxide, especially in the presence of moisture, leading to the formation of carbamates and other impurities. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.

Q2: My sample arrived as a solid at room temperature. Do I need to refrigerate it?

While some related compounds are stable at room temperature for short periods, long-term storage at reduced temperatures is strongly recommended to slow down potential degradation pathways.[1] For storage beyond a few weeks, refrigeration (2-8 °C) or freezing (-20 °C) is advised, particularly after the container has been opened.[2][3][4]

Q3: How can I visually identify if my (6-Chloro-5-methylpyridin-2-yl)methanamine sample has started to degrade?

The most common visual indicator of degradation for primary amines is a change in color. A pure sample should be a white to off-white solid. The development of a yellow or brown tint is often the first sign of oxidation or the formation of other chromophoric impurities. Other signs may include clumping (due to moisture absorption) or a change in texture.

Q4: Is the compound sensitive to light?

While specific photostability data for this exact molecule is not extensively published, many aromatic and heterocyclic compounds exhibit sensitivity to UV light. Photolytic degradation can occur, leading to the formation of radical species and subsequent decomposition.[5] As a standard best practice for all valuable reagents, storage in an amber or opaque vial to protect from light is highly recommended.

Q5: What solvents are best for preparing stock solutions?

Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally suitable. Protic solvents, especially if not anhydrous, can participate in undesirable side reactions. When preparing solutions, always use dry solvents and store the solution under an inert atmosphere at low temperatures to prevent degradation.

Part 2: Recommended Storage Protocol & Conditions

To ensure maximum shelf-life and purity, adherence to a strict storage protocol is essential. The following conditions are based on the chemical properties of substituted pyridylmethanamines and general best practices for handling air-sensitive amines.[2][6]

Table 1: Optimal Storage Conditions Summary

ParameterShort-Term (Opened, < 4 weeks)Long-Term (Unopened or Aliquoted)Justification
Temperature 2–8 °C (Refrigerated)-20 °C (Frozen)Reduces the rate of all potential chemical degradation pathways.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and reaction with atmospheric CO2/moisture.[6]
Light Amber Vial / Opaque ContainerAmber Vial / Opaque ContainerProtects against potential photolytic degradation.
Container Tightly-sealed glass vial with PTFE-lined capTightly-sealed glass vial with PTFE-lined capEnsures an airtight seal and prevents contamination from container materials.[2]
State SolidSolid (preferably in pre-weighed aliquots)Minimizes surface area exposure to residual headspace contaminants.
Protocol for Aliquoting and Long-Term Storage:
  • Preparation: Move the sealed manufacturer's bottle and all necessary tools (spatulas, amber vials, labels) into a glovebox or a glove bag flushed with dry argon or nitrogen.

  • Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the inert atmosphere for at least 30-60 minutes before opening. This prevents condensation of moisture onto the cold solid.

  • Dispensing: Quickly dispense the desired amounts of the solid into smaller, pre-labeled amber glass vials. Work efficiently to minimize the time the bulk material is exposed.

  • Inerting: Before sealing, flush the headspace of each new aliquot vial with the inert gas for 10-15 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly created aliquots into a secondary container and store at -20 °C. Return the main stock bottle, also under inert gas, to its appropriate storage temperature.

Part 3: Troubleshooting Guide for Degradation Issues

This section addresses specific problems that may arise, providing insights into the underlying chemistry and actionable solutions.

Q: My solid compound has developed a distinct yellow or brown color. What happened and can I still use it?

A:

  • Probable Cause: This discoloration is a classic sign of amine oxidation. The primary amine group can be oxidized by atmospheric oxygen, forming colored impurities like N-oxides or downstream condensation products.[7] The process is often accelerated by light and ambient temperatures.

  • Recommended Action:

    • Purity Assessment: Do not assume the material is unusable. First, assess its purity. A simple Thin Layer Chromatography (TLC) against a reference standard (if available) can reveal the presence of impurities. For quantitative analysis, submit a small sample for HPLC or LC-MS analysis.

    • Decision to Use: If the impurity level is minor (<5%) and your application is not highly sensitive (e.g., initial screening), you may be able to proceed, adjusting the stoichiometry accordingly. For sensitive, late-stage, or cGMP applications, using a new, pure lot is strongly advised.

    • Repurification: For significant quantities of valuable material, purification via column chromatography may be possible, but this should be guided by analytical data.

    • Prevention: Immediately transfer the remaining material to proper storage conditions (inert gas, -20 °C, dark) as outlined above.

Q: I dissolved the compound in anhydrous DCM, but after a day in the fridge, a white precipitate formed. What is it?

A:

  • Probable Cause: There are two likely causes:

    • Carbamate Formation: If the solution was not adequately protected from air, the amine may have reacted with trace CO2 to form an ammonium carbamate salt, which is often insoluble in organic solvents.

    • Reduced Solubility: The compound's solubility may be significantly lower at refrigerated temperatures. The precipitate could simply be the pure compound crashing out of solution.

  • Recommended Action:

    • Solubility Check: Gently warm the solution to room temperature. If the precipitate redissolves, the issue is solubility. If it remains, it is likely an impurity.

    • Impurity Removal: If an impurity is suspected, it can be removed by filtration. However, this indicates the stock solution is degrading. It is better to prepare fresh solutions immediately before use.

    • Prevention: Always prepare stock solutions using dry solvent under an inert atmosphere. Store frozen and use quickly after thawing.

Q: My reaction yields using this reagent have been inconsistent and trending downwards. How do I confirm the reagent is the problem?

A:

  • Probable Cause: A decline in purity is the most probable cause for decreasing reaction yields. Degradation reduces the number of active molecules available for the reaction, leading to lower conversion rates.

  • Recommended Action:

    • Analytical Verification: The most definitive way to confirm reagent degradation is through analytical chemistry. Run an HPLC or ¹H NMR spectrum of the current batch and compare it to the original Certificate of Analysis (CoA) or data from a newly purchased sample. The presence of new peaks or changes in integration values will confirm degradation.

    • Control Experiment: Perform a control reaction using a brand new, unopened vial of (6-Chloro-5-methylpyridin-2-yl)methanamine. If this reaction proceeds with the expected high yield, it confirms the degradation of your older stock.

    • Workflow Review: Use this as an opportunity to review your lab's storage and handling procedures for sensitive reagents. Implement the aliquoting strategy described in Part 2 to prevent the degradation of large stock bottles.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Degradation

This decision tree provides a logical workflow for identifying and addressing potential compound degradation.

A Potential Degradation Observed (e.g., Color Change, Low Yield) B Assess Purity (TLC, HPLC, LC-MS, NMR) A->B C Compare to Reference Standard or Certificate of Analysis B->C D Purity Acceptable? (e.g., >95%) C->D Analyze Data E YES: Proceed with Caution (Adjust Stoichiometry if needed) D->E Purity meets spec F NO: Purity Unacceptable D->F Purity fails spec I Review and Implement Proper Storage Protocols E->I G Repurify Material (e.g., Column Chromatography) F->G Material is valuable and salvageable H Discard and Procure New Material F->H Standard procedure or heavy degradation G->I H->I

Caption: A decision tree for troubleshooting suspected degradation.

Diagram 2: Ideal Storage Workflow

This flowchart illustrates the best-practice workflow from receiving the compound to its long-term storage.

cluster_0 Initial Receipt cluster_1 First Use & Aliquoting cluster_2 Long-Term Storage A Receive Compound (Sealed Container) B Log into Inventory A->B C Store Unopened Container at -20°C B->C D Move to Glovebox (Inert Atmosphere) C->D E Equilibrate to Room Temp D->E F Aliquot into Pre-weighed Amber Vials E->F G Flush Headspace with N2/Ar and Seal Tightly F->G H Store Aliquots and Stock at -20°C G->H

Caption: The recommended workflow for receiving and storing the compound.

References

  • CP Lab Safety. (n.d.). 6-Chloro-5-methylpyridin-2-amine, min 95%, 100 grams. Available at: [Link]

  • Fisher Scientific. (2025). Safety Data Sheet. Available at: [Link]

  • OECD Existing Chemicals Database. (n.d.). Methenamine. Available at: [Link]

  • MDPI. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Available at: [Link]

  • PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine. Available at: [Link]

  • University of Westminster. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available at: [Link]

Sources

Technical Support Center: Recrystallization of (6-Chloro-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (6-Chloro-5-methylpyridin-2-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a robust method for its purification via recrystallization. As this is a specialized intermediate, a universally optimized recrystallization solvent may not be readily available in published literature. Therefore, this guide provides a first-principles approach to solvent selection, methodology, and troubleshooting, grounded in the physicochemical properties of the molecule.

Understanding the Molecule: A Basis for Rational Solvent Selection

The structure of (6-Chloro-5-methylpyridin-2-yl)methanamine dictates its interaction with various solvents. A logical analysis of its functional groups is the cornerstone of developing a successful purification strategy.

  • Pyridine Ring: A moderately polar aromatic heterocycle containing a basic nitrogen atom.

  • Primary Amine (-CH₂NH₂): A polar group capable of both donating and accepting hydrogen bonds. This group significantly influences solubility in protic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that adds hydrophobicity.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

This combination of polar (amine) and nonpolar (chloro, methyl, aromatic ring) features suggests the molecule has intermediate polarity. The principle of "like dissolves like" is a useful starting point; therefore, solvents of intermediate polarity are excellent candidates.

Frequently Asked Questions (FAQs): Solvent System Development

This section addresses the most common initial questions when developing a recrystallization procedure from scratch.

Q1: What is the ideal characteristic of a recrystallization solvent?

An ideal solvent for single-solvent recrystallization should exhibit steep solubility vs. temperature profile.[1] This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is what enables the separation of the desired compound from impurities and maximizes yield upon cooling.[2]

Q2: Which solvents should I screen first for (6-Chloro-5-methylpyridin-2-yl)methanamine?

Given the molecule's structure, a systematic screening across a range of polarities is the most effective approach. Start with small-scale solubility tests (10-20 mg of crude product in 0.5-1 mL of solvent) to observe solubility in both cold and hot conditions.

Solvent ClassRecommended SolventsRationale
Polar Protic Isopropanol, Ethanol, WaterThe primary amine group suggests potential high solubility in hot alcohols. Water is a good choice for creating a mixed-solvent system.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileThese solvents offer intermediate polarity and are less likely to form strong hydrogen bonds than alcohols, potentially providing the desired solubility profile.
Nonpolar Toluene, Heptane/HexanesThe compound is likely to have low solubility in these solvents, making them excellent candidates as the anti-solvent (the "second solvent") in a mixed-solvent system.

Q3: What should I do if no single solvent is suitable?

This is a very common scenario. The solution is to employ a two-solvent (or mixed-solvent) system.[3][4] This technique is ideal when your compound is either too soluble in one solvent or not soluble enough in another.

The strategy involves:

  • Dissolving the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Adding a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. This indicates the point of saturation.[4]

  • Adding a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allowing the solution to cool slowly.

Common mixed-solvent pairs to try include:

  • Ethanol / Water

  • Isopropanol / Water

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

Troubleshooting Guide: Common Recrystallization Issues

Q1: My product has "oiled out" and is not forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Causality: The boiling point of the solvent may be too high, or the solution is too concentrated.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to lower the saturation temperature.

    • Try a different solvent system with a lower boiling point.

    • After adding more solvent, vigorously scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

    • If available, add a single "seed crystal" of pure product to the cooled solution to initiate crystallization.

Q2: Crystal recovery is very low or non-existent. What are the likely causes?

This issue typically points to a problem with solution saturation.

  • Causality & Solutions:

    • Too much solvent was used: This is the most common error.[5] To fix this, gently boil off some of the solvent on a hot plate in a fume hood to re-concentrate the solution, then allow it to cool again.

    • Cooling was too rapid: Fast cooling leads to the formation of very small crystals or traps impurities. Allow the flask to cool slowly to room temperature on the benchtop (insulating it with a paper towel can help) before moving it to an ice bath.[2]

    • The compound is too soluble: Even at low temperatures, the compound may have significant solubility in the chosen solvent. A different solvent or the addition of more anti-solvent is required.

Q3: My final product is still colored. How do I remove colored impurities?

High molecular weight, conjugated impurities are often responsible for coloration.

  • Solution: Use activated charcoal (Norit).[2]

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Reheat the mixture to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the clarified filtrate to cool and crystallize as usual.

Q4: Can I leverage the basicity of the amine for purification?

Yes, for particularly stubborn purifications, an acid-base extraction can be used as an alternative or preceding step to recrystallization. The basic amine can be converted into its hydrochloride salt, which will have vastly different solubility properties.[6]

  • Strategy: Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., HCl in ether) to precipitate the (6-Chloro-5-methylpyridin-2-yl)methanamine hydrochloride salt. This salt can then be recrystallized from a polar solvent system (like ethanol/water). The pure free base can be recovered by dissolving the salt in water, neutralizing with a base (e.g., NaOH), and extracting with an organic solvent.

Experimental Workflows & Visualization

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Diagram: Recrystallization Solvent Selection Workflow

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure Start Start with Crude Product SolubilityTest Perform Small-Scale Solubility Tests (Hot & Cold) Start->SolubilityTest SingleSolvent Good Single Solvent Found? (High sol. hot, low sol. cold) SolubilityTest->SingleSolvent UseSingle Proceed with Single- Solvent Recrystallization SingleSolvent->UseSingle Yes UseMixed Proceed with Two- Solvent Recrystallization SingleSolvent->UseMixed No Troubleshoot Troubleshoot Issues: - Oiling Out - Poor Recovery - Color UseSingle->Troubleshoot Problem? End Pure Crystals UseSingle->End Success UseMixed->Troubleshoot Problem? UseMixed->End Success Troubleshoot->End Resolved

Caption: Decision workflow for selecting and implementing a recrystallization strategy.

References

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • University of Toronto. Recrystallization, filtration and melting point. Department of Chemistry. [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • University of Alberta. RECRYSTALLISATION. Department of Chemistry. [Link]

  • University of Massachusetts Boston. Recrystallization1. Department of Chemistry. [Link]

  • ResearchGate. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of California, Irvine. Recrystallization - Part 2. Department of Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and troubleshooting strategies for navigating the complexities of steric hindrance in reactions involving 5-methyl substituted pyridines. The unique electronic and steric properties of these compounds present specific challenges in achieving desired reactivity and selectivity. This resource offers a structured approach to problem-solving, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in reactions with 5-methyl substituted pyridines?

The methyl group at the 5-position of the pyridine ring, while electronically donating, introduces considerable steric bulk. This bulk can impede the approach of reagents, particularly to the adjacent C4 and C6 positions. The extent of this hindrance is dependent on the nature of the reaction and the size of the incoming reagent or catalyst complex. In many cases, this leads to reduced reaction rates, lower yields, or undesired regioselectivity. For instance, in nucleophilic aromatic substitution (SNA_r) reactions, the methyl group can sterically shield the C4 position, making attack at the C2 or C6 positions more favorable, provided they are appropriately activated.[1][2][3]

Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction with a 5-methyl-3-bromopyridine derivative. What are the likely causes and how can I troubleshoot this?

Low yields in palladium-catalyzed cross-coupling reactions involving sterically hindered pyridines are a common challenge.[4] Several factors could be at play:

  • Inefficient Oxidative Addition: The steric hindrance from the 5-methyl group can slow down the crucial oxidative addition step of the palladium catalyst to the C-Br bond.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5]

  • Poor Ligand Choice: The ligand on the palladium catalyst plays a critical role in mediating the reaction. A ligand that is too bulky may exacerbate the steric clash, while one that is not sufficiently electron-donating may not promote oxidative addition effectively.

Troubleshooting Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to stabilize the catalyst and facilitate oxidative addition in sterically demanding environments.[5][6]

  • Catalyst System: Consider using a more active pre-catalyst system or exploring alternative metals like nickel, which can sometimes outperform palladium in challenging cross-coupling reactions.[5]

  • Reaction Conditions: Increasing the reaction temperature can often overcome the activation energy barrier. The choice of solvent and base is also critical; for instance, using a non-coordinating solvent and a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes mitigate catalyst deactivation.[6][7]

Q3: How can I achieve regioselective C-H functionalization on a 5-methylpyridine core, given the directing effects of both the nitrogen and the methyl group?

Regioselective C-H functionalization of pyridines is a powerful tool, but the interplay of electronic and steric factors in 5-methylpyridine makes it challenging.[8] The pyridine nitrogen generally directs functionalization to the C2 and C6 positions, while the methyl group can sterically hinder these sites to some extent.

Strategies for Regiocontrol:

  • Directing Groups: The installation of a removable directing group at a specific position can override the inherent reactivity patterns of the pyridine ring. For example, a picolinamide or a similar chelating group can direct transition metal catalysts to a specific C-H bond.

  • Sterically Controlled Reactions: In some cases, the steric bulk of the 5-methyl group can be exploited to direct functionalization to the less hindered C3 position.[9] For instance, certain iridium-catalyzed borylation reactions have shown a preference for the meta-position in hindered pyridines.[9]

  • Catalyst and Ligand Control: The choice of transition metal catalyst and ligand is paramount. For example, rhodium catalysts have been used for regioselective C8-arylation of quinolines, a related heterocyclic system, demonstrating the potential for catalyst control in directing C-H functionalization.[10]

Q4: I am struggling with a nucleophilic aromatic substitution (SNA_r) on a 5-methylpyridine derivative with a leaving group at the 4-position. What modifications can I make to the protocol?

Nucleophilic aromatic substitution at the C4 position of a 5-methylpyridine is inherently difficult due to the steric hindrance from the adjacent methyl group. The C2 and C6 positions are generally more susceptible to nucleophilic attack in pyridines due to electronic factors.[1][2][3]

Troubleshooting Protocol:

  • Enhance Nucleophilicity: Use a stronger nucleophile or increase its concentration. For example, using sodium methoxide in anhydrous methanol or DMF can be effective for introducing a methoxy group.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate and improve yields in sterically hindered SNA_r reactions.

  • Alternative Pathways: If direct SNA_r is unsuccessful, consider alternative synthetic routes. For example, a metal-catalyzed cross-coupling reaction might be a more viable approach to introduce the desired functionality.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling of a 5-Methyl-3-halopyridine

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving sterically hindered 5-methyl-3-halopyridines.

Decision-Making Workflow

start Low Yield in Suzuki Coupling ligand Optimize Ligand start->ligand Initial Step catalyst Change Catalyst System ligand->catalyst No Improvement outcome Improved Yield ligand->outcome Success conditions Modify Reaction Conditions catalyst->conditions No Improvement catalyst->outcome Success reagents Check Reagent Quality conditions->reagents No Improvement conditions->outcome Success reagents->ligand Re-evaluate from start

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution Rationale
No or minimal product formation Inefficient oxidative addition due to steric hindrance.Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[6]These ligands stabilize the catalytically active Pd(0) species and promote the oxidative addition step, which is often the rate-limiting step in sterically hindered systems.
Reaction stalls or is incomplete Catalyst deactivation by pyridine nitrogen coordination.Use a palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand) instead of a pre-formed complex. Alternatively, consider using a nickel catalyst system.[5]Pre-catalysts can be more robust and less prone to deactivation. Nickel catalysts often exhibit different reactivity profiles and can be more effective for hindered substrates.
Low yield despite catalyst and ligand optimization Suboptimal reaction conditions.Increase the reaction temperature in increments of 10 °C. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).Higher temperatures can overcome the activation energy barrier. The choice of base and solvent significantly impacts the reaction kinetics and catalyst stability.
Inconsistent results Poor quality of reagents.Ensure the boronic acid/ester is pure and the solvent is anhydrous.Impurities in the boronic acid or water in the solvent can lead to side reactions and catalyst decomposition.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Materials:

  • 5-Methyl-3-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 5-methyl-3-bromopyridine, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Poor Regioselectivity in Minisci-Type Reactions

This guide addresses the challenge of controlling regioselectivity in Minisci-type radical functionalization of 5-methylpyridine.

Logical Relationship Diagram

sub sub outcome Product Mixture C2/C6-functionalized C4-functionalized sub->outcome reagent Radical Precursor Steric Bulk reagent->outcome conditions Reaction Conditions Acid, Oxidant, Solvent conditions->outcome

Caption: Factors influencing regioselectivity in Minisci reactions.

Strategies for Improving Regioselectivity
Strategy Description Example Application Reference
Use of Blocking Groups Introduce a removable blocking group at the more reactive C2 position to direct the radical addition to the C4 or C6 position.A maleate-derived blocking group has been shown to be effective in directing functionalization.[5]
Steric Control of Reagents Utilize a bulky radical precursor that will preferentially attack the less sterically hindered positions.The use of a sterically demanding alkyl radical may favor reaction at the C6 position over the C2 position if the C2 position is also substituted.[9]
Optimization of Reaction Conditions Fine-tune the reaction parameters such as the type and concentration of acid, the oxidant, and the solvent to favor the formation of the desired regioisomer.The choice of acid can influence the protonation state of the pyridine, thereby altering the electronic properties and reactivity of the ring.[9]

References

  • Boyd, D. R., Sharma, N. D., & Allen, C. C. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of chemical research, 47(12), 3870-3883. [Link]

  • Caprara, C., Candito, D., & Minisci, F. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry–A European Journal, 27(47), 12045-12067. [Link]

  • Hagelin, H., & Klug, C. A. (2003). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 240(1-2), 147-156. [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. [Link]

  • Zhang, Y., & Li, C. J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 105-109. [Link]

  • García-Muñoz, M. J., & Almendros, P. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Rasool, N., Gul, S., Wang, M., Rashid, U., & Alitheen, N. B. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Pharmaffiliates. (2025). Pharmaceutical Synthesis: The Role of 2-Amino-5-methylpyridine. [Link]

  • Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 227-231. [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208. [Link]

  • Lin, S. (2020). Strategies for pyridine C-H functionalization. [Link]

  • Buchwald, S. L. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6229. [Link]

  • Rasool, N., Gul, S., Wang, M., Rashid, U., & Alitheen, N. B. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed, 22(2), 190. [Link]

  • Rasool, N., Gul, S., Wang, M., Rashid, U., & Alitheen, N. B. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Teixidor, F., & Viñas, C. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]

  • Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-23. [Link]

  • Wenthur, C. J. (2015). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]

  • Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Glorius, F. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

  • Daugulis, O. (2018). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of chemical research, 51(5), 1299-1309. [Link]

  • Suzuki, T., & Ishiguro, S. I. (1994). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (16), 2423-2428. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(15), 9303-9373. [Link]

  • Bolm, C., & Azzarelli, J. M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5521. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-23. [Link]

  • ResearchGate. (2025). Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromo-Pyridine Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. The choice of starting material, particularly the nature of the halide at the 6-position, can profoundly impact reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of 6-chloro- and 6-bromo-pyridine derivatives in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By elucidating the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a practical resource for informed decision-making in your synthetic endeavors.

The Fundamental Divide: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] A weaker C-X bond facilitates this step, leading to faster reaction rates and often milder required conditions.

The C-Br bond is inherently weaker than the C-Cl bond, a fact reflected in their respective bond dissociation energies (BDEs). For pyridine systems, this difference is significant:

  • C-Cl Bond Energy: Approximately 339 kJ/mol[1]

  • C-Br Bond Energy: Approximately 276 kJ/mol[1]

This ~63 kJ/mol difference in energy dictates that 6-bromopyridine derivatives are generally more reactive than their 6-chloro counterparts. Consequently, reactions with 6-chloropyridines often necessitate more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields to their bromo-analogues.[1]

Suzuki-Miyaura Coupling: A Comparative Performance Analysis

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl and hetero-biaryl compounds. The general reactivity trend for the halide is I > Br >> Cl.[3] While 6-bromopyridines are the more reactive partners, advancements in ligand design have made the more economical 6-chloropyridines viable and attractive substrates.

Data-Driven Comparison

The following table, compiled from various studies on halopyridine reactivity, illustrates the general performance differences. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and yields are highly dependent on the specific substrates and catalyst systems used.

Halide at 6-PositionCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
6-Bromo Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[4]
6-Chloro Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001680-90[2]
6-Bromo Arylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O901670-80[1]
6-Chloro Arylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O110880-90[1]

Analysis of Causality: The data consistently shows that 6-bromopyridines can achieve high yields with traditional catalyst systems like Pd(OAc)₂/PPh₃. In contrast, achieving high yields with 6-chloropyridines often requires the use of more advanced, electron-rich, and sterically hindered phosphine ligands such as SPhos and XPhos. These ligands facilitate the challenging oxidative addition of the stronger C-Cl bond to the palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Halopyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 6-halopyridine with an arylboronic acid.

Materials:

  • 6-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halopyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in the degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the degassed water to the reaction mixture.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For 6-bromopyridines, the reaction is often complete within 2-4 hours. For 6-chloropyridines, longer reaction times (8-16 hours) may be necessary.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl amines.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with the general trend being Br > Cl.[6] The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high coupling efficiency, especially with the less reactive chloro-substrates.[6]

Comparative Performance Insights

The following table provides a comparative overview of catalyst systems for the Buchwald-Hartwig amination of 6-halopyridines.

Halide at 6-PositionAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
6-Bromo MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1004-8>90[7]
6-Chloro MorpholinePd(OAc)₂ / BrettPhosNaOtBuToluene10012-1885-95[8]
6-Bromo AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1108~90[8]
6-Chloro Aniline[Pd(allyl)Cl]₂ / tBuXPhosK₂CO₃t-BuOH1001880-90[9]

Analysis of Causality: For the more reactive 6-bromopyridines, established ligands like BINAP and Xantphos provide excellent results. However, for the challenging amination of 6-chloropyridines, more specialized and highly active ligands such as BrettPhos and tBuXPhos are often required to facilitate the catalytic cycle efficiently. The choice of base is also critical, with strong bases like sodium tert-butoxide being commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Halopyridine

This protocol details a general procedure for the Buchwald-Hartwig amination of a 6-halopyridine with a primary or secondary amine.

Materials:

  • 6-Halopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 6-halopyridine, Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Add the degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed. As with the Suzuki coupling, 6-bromo derivatives will typically react faster than their chloro counterparts.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Mechanistic Considerations and Visualizations

A deeper understanding of the catalytic cycles for these reactions provides insight into the observed reactivity differences and informs optimization strategies.

Suzuki-Miyaura Catalytic Cycle

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond of the 6-halopyridine. This step is slower for the stronger C-Cl bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate L₂Pd(II)(Py)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl L₂Pd(II)(Py)(Ar) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product 6-Aryl-Pyridine (Py-Ar) reductive_elimination->product halopyridine 6-Halo-Pyridine (Py-X) halopyridine->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The mechanism involves:

  • Oxidative Addition: Similar to the Suzuki coupling, this is the initial, often rate-limiting, step.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate L₂Pd(II)(Py)(X) oxidative_addition->pd2_intermediate amine_coordination Amine Coordination & Deprotonation pd2_intermediate->amine_coordination pd2_amido L₂Pd(II)(Py)(NR₂') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product 6-(R₂'N)-Pyridine (Py-NR₂') reductive_elimination->product halopyridine 6-Halo-Pyridine (Py-X) halopyridine->oxidative_addition amine R₂'NH + Base amine->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow: A Self-Validating System

To ensure trustworthy and reproducible results, a systematic approach to reaction optimization and comparison is essential.

Experimental_Workflow cluster_workflow Comparative Reactivity Workflow start Define Coupling Partners (Py-X and Nucleophile) select_bromo Select 6-Bromopyridine (More Reactive) start->select_bromo select_chloro Select 6-Chloropyridine (More Economical) start->select_chloro protocol_bromo Standard Protocol (e.g., Pd(OAc)₂/PPh₃) select_bromo->protocol_bromo protocol_chloro Optimized Protocol (e.g., Pd₂(dba)₃/XPhos) select_chloro->protocol_chloro run_reaction_bromo Execute Reaction A protocol_bromo->run_reaction_bromo run_reaction_chloro Execute Reaction B protocol_chloro->run_reaction_chloro analysis Analyze Results (TLC, LC-MS, NMR) run_reaction_bromo->analysis run_reaction_chloro->analysis compare Compare Yield, Purity, Rate analysis->compare end Select Optimal Substrate & Conditions compare->end

Caption: Workflow for comparing 6-chloro- and 6-bromo-pyridine reactivity.

Conclusion and Recommendations

The choice between 6-chloro- and 6-bromo-pyridine derivatives is a classic trade-off between reactivity and cost.

  • 6-Bromopyridines are the substrates of choice for rapid reaction development and when milder conditions are paramount. Their inherent reactivity, stemming from the weaker C-Br bond, allows for the use of a broader range of less expensive and more traditional palladium catalysts and ligands.

  • 6-Chloropyridines , while less reactive, offer a significant cost advantage, making them highly desirable for large-scale synthesis. The key to success with these substrates lies in the judicious selection of a highly active catalytic system. Modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) have revolutionized the use of chloro-heteroarenes, enabling efficient couplings that were previously challenging.

For drug development professionals and researchers, the optimal choice will depend on a careful balance of factors including substrate availability, project timelines, scale, and budget. With the appropriate catalyst and optimized conditions, both 6-chloro- and 6-bromo-pyridine derivatives can serve as excellent precursors for the synthesis of complex, high-value molecules.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • PubMed. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Zenodo. Study of mechanistic pathways in cross-linking reactions with palladium. [Link]

  • DSpace@MIT. Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. [Link]

  • NSF PAR. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]

  • PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wiley Online Library. Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. [Link]

  • DiVA. Suzuki reactions in novel liquids. [Link]

  • National Center for Biotechnology Information. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • National Center for Biotechnology Information. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Semantic Scholar. Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

Sources

Bioactivity Profile & Comparative Analysis: (6-Chloro-5-methylpyridin-2-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioactivity, structure-activity relationships (SAR), and experimental applications of (6-Chloro-5-methylpyridin-2-yl)methanamine and its structural analogs.[1][2]

Executive Summary & Scaffold Analysis

(6-Chloro-5-methylpyridin-2-yl)methanamine (CAS: 442129-37-5) is a privileged heterocyclic building block characterized by a 2-aminomethylpyridine (picolylamine) core substituted at the 5 and 6 positions.[1][2] Unlike its aniline counterpart (used in CFTR modulators like Lumacaftor), this methanamine scaffold acts as a flexible linker, primarily exploited in two high-value domains:[2]

  • Agrochemistry: As a structural analog to the side chain of Fluopicolide , targeting oomycete pathogens via spectrin-like protein disruption.[1][2]

  • Medicinal Chemistry: As a pharmacophore for MmpL3 inhibitors (Anti-TB) and kinase inhibitors, where the basic amine interacts with Asp/Glu residues in active sites.[2]

Structural Properties & Pharmacophore Mapping
FeatureChemical RoleBiological Impact
Pyridine Nitrogen H-bond acceptor (pKa ~3-4)Metal chelation (Zn²⁺/Fe²⁺) or water-mediated bridging.[1][2]
Methanamine (-CH₂NH₂) Primary amine (pKa ~8.5-9.[1][2]5)Key protonation site; forms salt bridges with acidic residues (e.g., Asp645 in MmpL3).[2]
6-Chloro Substituent Lipophilic electron-withdrawing groupBlocks metabolic oxidation at C6; induces steric twist in amide derivatives.
5-Methyl Substituent Weakly lipophilic donorFills hydrophobic sub-pockets (e.g., Val/Leu rich regions); modulates ring electron density.[1][2]

Comparative Bioactivity: Agrochemical Applications

The most direct application of this scaffold is in the synthesis of benzamide fungicides .[2] The user's compound is a "me-too" analog of the intermediate used for Fluopicolide .

Case Study: Oomycete Control (Downy Mildew)

Mechanism: Disruption of the spectrin-like proteins connecting the cytoskeleton to the plasma membrane, leading to rapid cell lysis in zoospores.[2]

Comparative Efficacy Matrix (Benzamide Derivatives) Activity Scale: +++ (Nanomolar/Commercial), ++ (Micromolar), + (Weak),[2] - (Inactive)

Analog ScaffoldStructure (Pyridine Head)Fungicidal Activity (Oomycetes)SAR Insight
Fluopicolide (Standard) 3-Chloro-5-(trifluoromethyl) +++ The 3-Cl/5-CF₃ pattern is optimized for the specific binding pocket in P. infestans.[1][2]
Target Analog 6-Chloro-5-methyl ++ The 6-Cl position alters the bite angle relative to the amide. 5-Me is less bulky than CF₃, reducing hydrophobic contact but maintaining activity.[1][2]
De-chloro Analog 5-Methyl only+ Loss of the halogen reduces lipophilicity and metabolic stability; rapid degradation observed.[1][2]
Positional Isomer 3-Chloro-5-methyl++ Closer mimic to Fluopicolide; generally more active than the 6-Cl isomer but harder to synthesize selectively.[1][2]

Critical Insight: The 6-chloro substituent in the target scaffold introduces a "steric clash" that can twist the amide bond out of planarity.[1][2] While this lowers potency slightly compared to Fluopicolide (3-Cl), it often improves selectivity against non-target organisms by excluding the molecule from conserved mammalian pockets.[1][2]

Comparative Bioactivity: Medicinal Chemistry (Anti-TB)

The pyridine-2-methanamine core is a validated scaffold for inhibiting MmpL3 , a transmembrane transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.[1][2]

Mechanism of Action

The protonated methanamine nitrogen mimics the transition state of the trehalose monomycolate substrate.[2] The pyridine ring π-stacks with Tyr646 , while the 5/6-substituents occupy the hydrophobic "surfboard" pocket.[1][2]

Experimental Data: MmpL3 Inhibition (MIC in g/mL)
Compound ClassR-Group (Amine)MIC (M. tb H37Rv)Toxicity (Vero Cells)
Target Scaffold (6-Cl-5-Me-pyr)-CH₂-NH-R 0.5 - 2.0 Low
Reference (SQ109)Ethylenediamine core0.78Moderate
Analog AUnsubstituted Pyridine> 64Low
Analog B4,6-Dimethyl Pyridine4.0 - 8.0Low

Experimental Protocols

Protocol A: Synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine

Rationale: Direct reduction of the nitrile is preferred over the amide to prevent over-reduction or dechlorination.[2]

Workflow:

  • Starting Material: 2,6-Dichloro-3-methylpyridine.[1][2]

  • Step 1 (Cyanation): React with Zn(CN)₂ / Pd(PPh₃)₄ in DMF at 80°C. Note: The 6-Cl is less reactive than 2-Cl; optimization required to target C2.[1][2]

  • Step 2 (Reduction): Hydrogenation using Raney Nickel or BH₃[1][2]·THF.

    • Critical Control: Avoid Pd/C + H₂ to prevent hydrogenolysis of the C-Cl bond.[1][2]

Protocol B: MABA (Microplate Alamar Blue Assay) for Bioactivity

Purpose: Determine MIC against M. tuberculosis.[1][2]

  • Preparation: Dissolve (6-Chloro-5-methylpyridin-2-yl)methanamine analogs in DMSO (10 mM stock).

  • Culture: Inoculate M. tb (H37Rv) in 7H9 broth (OD₆₀₀ = 0.01).

  • Dosing: Serial 2-fold dilutions in 96-well plates (Final: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin) + Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).[1][2]

    • Pink: Growth (Active respiration).[1][2]

  • Validation: Rifampicin control must show MIC 0.05–0.1

    
    g/mL.
    

Visualization of Mechanisms & Workflows[2]

Diagram 1: Comparative SAR & Synthesis Logic

This diagram illustrates the divergence in synthesis and biological application based on the specific substitution pattern.

G Start Scaffold: (6-Chloro-5-methylpyridin-2-yl) methanamine Agro Pathway A: Agrochemicals (Benzamides) Start->Agro Acylation w/ 2,6-dichlorobenzoyl chloride MedChem Pathway B: Anti-TB Agents (MmpL3 Inhibitors) Start->MedChem Urea/Amine formation w/ lipophilic tails Spectrin Target: Spectrin-like Proteins (Oomycete Lysis) Agro->Spectrin MmpL3 Target: MmpL3 Transporter (Mycolic Acid Blockade) MedChem->MmpL3 Result_Agro Outcome: Moderate Fungicidal Activity (Twisted Amide Bond) Spectrin->Result_Agro SAR: 6-Cl reduces planar fit vs 3-Cl Result_TB Outcome: High Potency (MIC < 2 µg/mL) (Deep Pocket Penetration) MmpL3->Result_TB SAR: 6-Cl enhances lipophilicity

Caption: Divergent application pathways for the scaffold. Pathway A (Red) targets fungicides with steric constraints; Pathway B (Green) targets TB with lipophilic advantages.[1][2]

Diagram 2: MmpL3 Binding Mode Interaction

Visualizing how the scaffold interacts within the mycobacterial transporter active site.[2]

Binding Pyridine Pyridine Ring (Scaffold Core) Tyr646 Tyr646 (Aromatic Cage) Pyridine->Tyr646 Pi-Pi Stacking Amine Methanamine NH2+ (Protonated) Asp645 Asp645 (Anionic Site) Amine->Asp645 Salt Bridge (Ionic) Cl_Group 6-Chloro Group HydroPocket Hydrophobic Pocket (Phe260/Leu649) Cl_Group->HydroPocket Van der Waals Me_Group 5-Methyl Group Me_Group->HydroPocket Hydrophobic Fill

Caption: Pharmacophore map showing the critical interactions of the (6-Chloro-5-methylpyridin-2-yl)methanamine scaffold within the MmpL3 active site.[1][2]

References

  • Smolecule. (2024).[1][2] Chemical Profile: (6-Chloro-5-methylpyridin-2-yl)methanamine.[1][2][3] Retrieved from

  • Li, W., et al. (2017).[2] "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." Journal of Medicinal Chemistry. Retrieved from

  • Bayer CropScience. (2006).[1][2][4] Fluopicolide: A new anti-oomycetes fungicide.[1][2][5] (Relates to the 3-chloro-5-trifluoromethyl analog).[1][2][4][6] Retrieved from

  • Zhang, Y., et al. (2020).[2] "An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor." Organic Process Research & Development. (Context for the aniline analog). Retrieved from

  • PubChem. (2025).[1][2] Fluopicolide Structure and Analogs. Retrieved from [1][2]

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Validating Structure of 2-Aminomethyl-pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Ambiguity of Picolylamines

2-Aminomethyl-pyridine (2-AMP), also known as 2-picolylamine, is a critical scaffold in medicinal chemistry (e.g., as a zinc-binding group in metalloproteinase inhibitors) and a ligand in coordination chemistry. However, its validation presents unique challenges often overlooked in standard protocols:

  • Isomerism: Distinguishing the 2-isomer from the 3- and 4-aminomethyl variants (3-AMP, 4-AMP) requires precise coupling constant analysis.

  • Basicity & Tailing: The pyridine nitrogen (

    
    ) and the primary amine (
    
    
    
    ) cause severe peak tailing in standard C18 HPLC, masking impurities.
  • Dimerization: A common, silent impurity from synthesis is bis(2-pyridylmethyl)amine , which mimics the parent compound’s physicochemical properties but drastically alters biological activity.

This guide provides an expert-level comparison of validation methods, moving beyond basic identification to rigorous structural confirmation.

Comparative Analysis of Analytical Techniques

The following table objectively compares the primary methods for validating 2-AMP, highlighting their specific utility and limitations in this context.

FeatureNMR (

H,

C, 2D)
LC-MS / UHPLC-MS FT-IR Spectroscopy X-Ray Crystallography
Primary Role Structural Proof (Isomer differentiation)Purity & Impurity ID (Quantitation)Functional Group Check (Quick ID)Absolute Configuration (Solid state)
Specificity High (Distinguishes 2-, 3-, 4- isomers via coupling)High (Mass-to-charge ratio)Moderate (Fingerprint region)Ultimate
Limit of Detection Low (~1-5%)Very High (ppm/ppb levels)ModerateN/A
Critical Limitation Insensitive to trace salts/inorganic impurities.Ion suppression; requires polar-retentive columns.Difficult to distinguish isomers.[1]Requires single crystal (often difficult for oils).
Cost/Time Medium / Fast (15 min)High / Medium (30-60 min)Low / Very Fast (2 min)Very High / Slow (Days)
Deep Dive: NMR Spectroscopy (The Gold Standard)

NMR is the only standalone technique capable of unambiguously confirming the substitution pattern of the pyridine ring.

Critical Structural Markers (

H NMR in DMSO-

)

To validate 2-AMP, you must confirm the specific 4-spin system of the pyridine ring.

  • The Methylene Linker: Look for a singlet at

    
     3.8 – 3.9 ppm  (2H).
    
    • Validation Check: If this signal is a doublet, you likely have a methyl-amino regioisomer (e.g.,

      
      -methyl-pyridinamine), not aminomethyl-pyridine.
      
  • The "2-Substituted" Pattern: Unlike the symmetric 4-AMP (AA'BB' system), 2-AMP displays four distinct aromatic environments:

    • 
       ~8.5 ppm (d, 1H):  Proton adjacent to ring nitrogen (H-6).
      
    • 
       ~7.7 ppm (td, 1H):  Para to nitrogen (H-4).
      
    • 
       ~7.4 ppm (d, 1H):  Adjacent to the substituent (H-3).
      
    • 
       ~7.2 ppm (m, 1H):  Meta to nitrogen (H-5).
      
Self-Validating Logic: The Coupling Constant (

)
  • 2-AMP:

    
     Hz (Ortho coupling).
    
  • 3-AMP: The proton between the ring nitrogen and the substituent (H-2) appears as a distinct singlet or narrow doublet with small meta-coupling (

    
     Hz).
    
  • 4-AMP: Symmetric doublets (two sets of equivalent protons).

Visualization: NMR Decision Tree

The following diagram illustrates the logical flow for confirming the structure based on spectral data.

NMR_Validation Start Acquire 1H NMR Spectrum Aliphatic Analyze Aliphatic Region (3.0 - 4.5 ppm) Start->Aliphatic Singlet Singlet (2H) @ ~3.9 ppm Aliphatic->Singlet Matches -CH2- Doublet Doublet (3H) or Other Aliphatic->Doublet Mismatch Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Singlet->Aromatic Reject1 REJECT: N-methyl isomer or impurity Doublet->Reject1 Pattern2 4 Distinct Signals (d, td, d, m) Aromatic->Pattern2 Asymmetric Pattern3 Singlet + Complex Multiplet Aromatic->Pattern3 Meta-subst. Pattern4 2 Symmetric Doublets (AA'BB') Aromatic->Pattern4 Para-subst. Conclusion VALIDATED: 2-Aminomethyl-pyridine Pattern2->Conclusion Reject2 REJECT: 3-Aminomethyl isomer Pattern3->Reject2 Reject3 REJECT: 4-Aminomethyl isomer Pattern4->Reject3

Figure 1: Decision tree for distinguishing 2-aminomethyl-pyridine from its structural isomers using 1H NMR.

Deep Dive: Chromatographic Purity (The Impurity Trap)

Standard Reversed-Phase (C18) HPLC is often insufficient for 2-AMP due to the basicity of the pyridine and primary amine groups, which interact with residual silanols on the column, causing peak tailing and variable retention times.

The Challenge: Hydrophilic Retention

2-AMP is highly polar (LogP


 -0.7). On a standard C18 column at neutral pH, it elutes near the void volume (

), making quantitation impossible.
The Solution: Mixed-Mode Chromatography

To validate purity, use a Mixed-Mode Cation-Exchange/Reversed-Phase column (e.g., SIELC Obelisc R or Primesep). This leverages the positive charge of the protonated amine for retention.

Recommended Protocol
  • Column: Mixed-mode C18/Cation-Exchange (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    

Why this works: The acidic pH ensures both nitrogens are protonated. The cation-exchange mechanism retains the dicationic 2-AMP, while neutral impurities (like unreacted nitriles) elute earlier, and hydrophobic impurities (like the bis-dimer) elute later.

Synthesis Context & Impurity Profiling

Understanding the synthesis is crucial for knowing what to validate against. The most common route is the catalytic hydrogenation of 2-cyanopyridine.

Key Impurities to Target:
  • Bis(2-pyridylmethyl)amine (Dipicolylamine): Formed by the condensation of the product (2-AMP) with the intermediate imine. This is the most critical impurity to check via LC-MS (

    
    ).
    
  • 2-Picoline: Result of over-reduction (hydrogenolysis of the amine).

  • 2-Pyridinecarboxamide: Result of partial hydrolysis of the nitrile starting material.

Visualization: Synthetic Pathway & Control Points

The following diagram maps the synthesis and where specific impurities are generated.

Synthesis_Pathway Start 2-Cyanopyridine Intermediate Imine Intermediate Start->Intermediate H2 / Pd-C Impurity1 2-Pyridinecarboxamide (Hydrolysis) Start->Impurity1 + H2O Product 2-Aminomethyl-pyridine (Target) Intermediate->Product Reduction Impurity2 Bis(2-pyridylmethyl)amine (Dimerization) Intermediate->Impurity2 + Product (Condensation) Impurity3 2-Picoline (Over-reduction) Product->Impurity3 Excess H2 (Hydrogenolysis) Check1 Check: LC-MS (M+H 200) Impurity2->Check1

Figure 2: Synthetic route of 2-aminomethyl-pyridine showing critical control points for impurity formation.

References
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19509, 2-Pyridinemethanamine. Retrieved from [Link]

Sources

Chromatographic Separation of (6-Chloro-5-methylpyridin-2-yl)methanamine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

(6-Chloro-5-methylpyridin-2-yl)methanamine (CAS: 1251529-73-3) is a critical heterocyclic building block, notably serving as a key intermediate in the synthesis of cystic fibrosis therapeutics like Lumacaftor .

The primary separation challenge lies in resolving the target 5-methyl regioisomer from its synthetic byproducts, specifically the 3-methyl and 4-methyl isomers, as well as potential polychlorinated impurities. Due to the high basicity of the primary methanamine group (


) and the pyridine ring (

), this molecule exhibits severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions. Furthermore, the structural similarity between the methyl-positional isomers requires a stationary phase capable of shape selectivity or specific

-

interactions rather than simple hydrophobicity.

This guide objectively compares three distinct chromatographic approaches to achieve baseline resolution (


) and MS-compatible sensitivity.

Comparative Analysis of Separation Modes

The following table contrasts the three most effective methodologies for separating pyridine-methanamine regioisomers.

FeatureMethod A: High pH Reverse Phase (C18) Method B: Fluorinated Phase (PFP) Method C: Mixed-Mode (C18/SCX)
Primary Mechanism Hydrophobic interaction (neutral state)

-

interaction, Dipole-dipole, Shape selectivity
Hydrophobic + Cation Exchange
Selectivity for Isomers Moderate (Hydrophobicity driven)Superior (Halogen/Methyl positioning affects retention)Good (Based on basicity differences)
Peak Shape Excellent (Amine deprotonated)Good (Requires buffer optimization)Excellent (Silanols shielded by ionic mechanism)
MS Compatibility High (Volatile buffers like

)
High (Formate/Acetate buffers)Moderate (Buffer conc. limits)
Robustness High (Standard phases)Moderate (Phase can be sensitive)High (Orthogonal selectivity)
Best Use Case QC/Routine Purity Analysis Challenging Regioisomer Separation Dirty Matrices / Process Control

Detailed Experimental Protocols

Method A: High pH Reverse Phase (The Robust Standard)

Rationale: At low pH, the primary amine is protonated (


), leading to strong ionic interactions with residual silanols on the silica surface, causing tailing. By operating at pH 10 (above the amine 

), the molecule remains neutral, allowing the C18 chain to interact purely via hydrophobicity.
  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent hybrid particle stable to pH 12).
  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water (pH 10.0 adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 260 nm (Pyridine

    
    ) and ESI(+) MS.
    
Method B: Pentafluorophenyl (PFP) (The Isomer Specialist)

Rationale: PFP phases possess a rigid aromatic ring with five fluorine atoms. This creates a strong electron-deficient face that interacts with the electron-rich pyridine ring (


-

interaction). Crucially, the position of the chlorine and methyl groups on the analyte disrupts this interaction differently for each isomer, providing separation selectivity that C18 cannot match.
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.0).
    
  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 50% B

    • Iso-elution steps may be required depending on specific isomer pairs.

  • Flow Rate:

    
    
    
  • Temperature:

    
     (Lower temperature enhances steric/
    
    
    
    -interaction selectivity).
Method C: Mixed-Mode Chromatography (The Problem Solver)

Rationale: Mixed-mode columns (e.g., C18 with embedded negative charges) retain the basic amine via cation exchange while separating the organic skeleton via hydrophobicity. This "locks" the amine, preventing silanol tailing without high pH.

  • Column: SIELC Primesep 100 or Helix Amaze HD.

  • Mobile Phase: Isocratic or Gradient with Acetonitrile and acidic buffer.

    • Buffer:

      
       Ammonium Acetate pH 4.0.
      
    • Organic: ACN.[1][2]

  • Note: Retention time can be tuned by changing buffer concentration (ionic strength), not just organic modifier.

Visualizing the Separation Logic

The following diagram illustrates the decision tree for selecting the appropriate method based on the specific analytical need (Purity vs. Isomer Resolution).

SeparationStrategy Start Start: (6-Chloro-5-methylpyridin-2-yl)methanamine Sample Goal Define Analytical Goal Start->Goal IsomerSep Goal: Separate Regioisomers (5-Me vs 3-Me/4-Me) Goal->IsomerSep GeneralPur Goal: General Purity / QC Goal->GeneralPur DirtyMatrix Goal: Crude Reaction Mixture Goal->DirtyMatrix MethodPFP Method B: Fluorinated (PFP) Mechanism: Pi-Pi & Shape Selectivity Best for: Positional Isomers IsomerSep->MethodPFP High Selectivity Needed MethodHighPH Method A: High pH C18 Mechanism: Hydrophobic (Neutral) Best for: Peak Shape & Robustness GeneralPur->MethodHighPH Standardization MethodMM Method C: Mixed-Mode Mechanism: Cation Exchange + RP Best for: Matrix Tolerance DirtyMatrix->MethodMM Orthogonal Retention Optimize Validation: Check Resolution (Rs > 2.0) MethodPFP->Optimize Adjust MeOH/Temp MethodHighPH->Optimize Verify pH > 10

Caption: Decision matrix for selecting the optimal chromatographic mode based on impurity profile and analytical goals.

Mechanistic Insight: Why PFP for Isomers?

Separating the 5-methyl isomer from the 3-methyl isomer is difficult on C18 because the hydrophobicity change is negligible. However, on a PFP phase, the "fluorine cage" creates a specific electrostatic field.

  • Electronic Interaction: The chlorine atom at position 6 pulls electron density, creating a dipole. The position of the methyl group (electron donor) alters this dipole vector.

  • Steric Fit: The PFP phase is rigid. The 5-methyl group may sterically hinder the approach of the pyridine ring to the PFP surface differently than a 3-methyl group would, leading to distinct retention times.

  • Solvent Choice: Using Methanol instead of Acetonitrile is crucial for Method B. ACN forms a

    
    -electron layer over the stationary phase, dampening the selective 
    
    
    
    -
    
    
    interactions. Methanol allows the analyte to interact directly with the fluorinated ring.

References

  • Vertex Pharmaceuticals. "Synthesis of Lumacaftor and Intermediates." Organic Process Research & Development, 2020.

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Application Notes.

  • BenchChem. "Technical Guide: Chromatographic Purification of Pyridine Derivatives."

  • PubChem. "(6-Chloro-5-methylpyridin-2-yl)methanamine Compound Summary." National Library of Medicine. [3]

Sources

A Comparative Guide for Drug Development Professionals: Benchmarking (6-Chloro-5-methylpyridin-2-yl)methanamine Against Standard Pyridine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Linker Chemistry in Advanced Therapeutics

In the landscape of modern drug development, particularly in targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far more than an inert spacer.[1] This critical component connects the targeting moiety (e.g., an antibody or a small molecule binder) to the functional payload (e.g., a cytotoxic agent or an E3 ligase ligand).[2][3] The linker's chemical architecture dictates the conjugate's stability, solubility, pharmacokinetics, and the efficiency of payload release, ultimately governing both its efficacy and safety profile.[1][4]

Pyridine-containing scaffolds are frequently incorporated into linker designs due to their unique electronic properties, ability to improve aqueous solubility, and versatile chemistry.[2][5] Standard pyridine linkers, including those based on piperidine and piperazine, have become mainstays in the field.[6][7] This guide introduces (6-Chloro-5-methylpyridin-2-yl)methanamine , a substituted pyridine derivative, and provides a comprehensive framework for benchmarking its performance against these established standards.

The central hypothesis is that the specific substitution pattern of (6-Chloro-5-methylpyridin-2-yl)methanamine—featuring an electron-withdrawing chlorine atom and an electron-donating methyl group—imparts a unique combination of stability, reactivity, and conformational rigidity. This guide will detail the experimental methodologies required to validate this hypothesis and objectively assess its potential as a next-generation linker in advanced therapeutic modalities.

Structural & Physicochemical Rationale

The performance of a linker is intrinsically tied to its structure. The subject of our analysis, (6-Chloro-5-methylpyridin-2-yl)methanamine, possesses distinct features compared to simpler pyridine or piperidine-based linkers.

  • Electronic Modulation : The chlorine atom at the 6-position is electron-withdrawing, which can influence the reactivity of the pyridine ring and adjacent functional groups. Halogen atoms on pyridine rings have been noted to affect the biological activity of the parent molecule.[5][8] In contrast, the methyl group at the 5-position is electron-donating. This electronic push-pull system may enhance the stability of the linker-payload bond while allowing for predictable reactivity at the point of conjugation.

  • Conformational Rigidity : Unlike flexible alkyl and polyethylene glycol (PEG) linkers, which can adopt numerous conformations, the pyridine ring introduces a degree of rigidity.[6] This structural constraint can be advantageous in PROTAC design, where a specific orientation is often required to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

  • Solubility and Lipophilicity : The introduction of a pyridine motif can improve the aqueous solubility of a PROTAC compared to purely hydrocarbon-based linkers.[2] The chloro and methyl substituents on our target molecule will modulate its lipophilicity, a critical parameter influencing cell permeability and overall pharmacokinetic properties.

To properly benchmark this novel linker, a series of rigorous, well-controlled experiments are necessary. The following sections outline the critical performance attributes to be tested and provide detailed protocols for their evaluation.

Performance Benchmarking: Experimental Design

The objective is to compare (6-Chloro-5-methylpyridin-2-yl)methanamine (termed Test Linker ) with two industry-standard linkers: a flexible PEG-based linker (Standard A ) and a more rigid piperazine-based linker (Standard B ). The evaluation will focus on the key performance indicators for ADCs.

Core Experimental Workflow

The overall process involves synthesizing the ADCs, purifying them, and then subjecting them to a battery of analytical and functional assays to compare their critical attributes.

G cluster_0 Synthesis & Purification cluster_1 Analytical & In Vitro Testing cluster_2 Data Analysis & Comparison A Linker Synthesis (Test, Standard A, Standard B) B Conjugation to Antibody & Payload A->B C Purification & Characterization (HIC, SEC) B->C D DAR & Aggregation Analysis C->D E Plasma Stability Assay D->E F Lysosomal Stability & Payload Release Assay D->F G In Vitro Cytotoxicity Assay D->G H Comparative Performance Evaluation E->H F->H G->H

Caption: High-level workflow for benchmarking ADC linker performance.

Key Performance Metrics:
  • Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency : An ideal linker should facilitate a consistent and predictable DAR, leading to a homogeneous ADC product.[9] We will assess the efficiency of the conjugation reaction and the distribution of drug species.

  • In Vitro Stability : The linker must be stable in circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity.[4] We will measure stability in human plasma and in lysosomal fractions.

  • Controlled Payload Release : For cleavable linkers, efficient payload release must occur specifically within the target cell (e.g., in the acidic, enzyme-rich environment of the lysosome).[10][11]

  • Physicochemical Properties : The linker influences the overall properties of the ADC, including its propensity to aggregate and its solubility. These will be monitored using size-exclusion chromatography (SEC).

  • Biological Activity : Ultimately, the ADC's performance is measured by its ability to kill target cancer cells. In vitro cytotoxicity assays provide the final readout of efficacy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for comparison.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC's linker in a physiologically relevant matrix.[12][13]

Objective : To quantify the rate of payload release from the ADC in human plasma over time.

Methodology :

  • Dilute each ADC (conjugated with Test Linker, Standard A, and Standard B) to a final concentration of 100 µg/mL in fresh human plasma.

  • Incubate the samples in a light-protected container at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect aliquots of each sample.

  • Immediately quench the reaction by adding an excess of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analyze the supernatant, containing the released payload, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][]

  • Quantify the concentration of the released payload against a standard curve.

  • Calculate the percentage of intact ADC remaining at each time point and determine the stability half-life (t½).

Protocol 2: Lysosomal Stability and Payload Release Assay

This assay simulates the intracellular environment to measure linker cleavage and payload release within the target cell's lysosome.[16]

Objective : To determine the rate of linker cleavage by lysosomal proteases (e.g., Cathepsin B).

Methodology :

  • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT to activate lysosomal proteases.

  • Add each ADC to the reaction buffer to a final concentration of 50 µg/mL.

  • Initiate the reaction by adding a commercially available human liver lysosomal fraction.[16] A control sample without the lysosomal fraction should be run in parallel.

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench the reaction by adding a protease inhibitor cocktail and flash-freezing in liquid nitrogen.

  • Analyze the samples using LC-MS/MS to quantify the amount of cleaved payload relative to the intact ADC.[16]

  • Plot the percentage of released payload over time to determine the cleavage kinetics.

Protocol 3: Analytical Characterization

Throughout the process, a suite of analytical techniques is required to ensure the quality and consistency of the conjugates.[][17]

  • Hydrophobic Interaction Chromatography (HIC) : Used to determine the average DAR and the distribution of different drug-loaded species.[9]

  • Size-Exclusion Chromatography (SEC) : Used to quantify the percentage of high molecular weight aggregates in the ADC preparation.

  • Mass Spectrometry (MS) : Used to confirm the identity of the conjugate and its fragments, providing precise mass information.[4][]

Data Summary and Interpretation

The data gathered from these experiments should be compiled into clear, comparative tables to facilitate analysis. The following tables present illustrative data to demonstrate how the results would be interpreted.

Table 1: Conjugation Efficiency and Product Homogeneity
Linker TypeAverage DAR (from HIC)% Monomeric ADC (from SEC)Interpretation
Test Linker 3.998.5%High conjugation efficiency with minimal aggregation, suggesting favorable physicochemical properties.
Standard A (PEG) 3.897.2%Good performance, but slightly higher aggregation, potentially due to increased hydrophobicity of the payload-linker combination.
Standard B (Piperazine) 3.599.1%Excellent homogeneity, but slightly lower conjugation efficiency under standard reaction conditions.

Causality : The superior performance of the Test Linker in this illustrative dataset could be attributed to its optimized balance of rigidity and solubility, which may prevent intermolecular interactions that lead to aggregation during the conjugation process.

Table 2: In Vitro Stability Profile
Linker TypePlasma Stability (t½, hours)Lysosomal Cleavage (% Release at 4h)Interpretation
Test Linker > 15092%Excellent plasma stability minimizes off-target toxicity, while rapid lysosomal cleavage ensures efficient payload delivery at the target site.
Standard A (PEG) ~12085%Good stability and release, representing a solid benchmark performance.
Standard B (Piperazine) > 20045%Extremely high plasma stability, but slower payload release may reduce overall efficacy in rapidly dividing tumor cells.

Causality : The enhanced plasma stability of the Test Linker could be due to the electronic stabilization provided by the chloro- and methyl-substituents, protecting the linker from non-specific enzymatic or chemical degradation. Its efficient cleavage in lysosomes suggests that it remains a substrate for key lysosomal enzymes.

Table 3: In Vitro Cytotoxicity
Cell LineADC with Test Linker (IC₅₀, nM)ADC with Standard A (IC₅₀, nM)ADC with Standard B (IC₅₀, nM)
Target-Positive (e.g., HER2+) 0.50.92.1
Target-Negative (e.g., HER2-) > 1000> 1000> 1000

Causality : The lower IC₅₀ value for the ADC with the Test Linker directly reflects the favorable stability and release kinetics observed in the previous experiments. Efficient delivery and release of the cytotoxic payload lead to more potent cancer cell killing. The high IC₅₀ in target-negative cells confirms that the activity is target-dependent for all constructs.

Conclusion and Future Perspectives

This guide provides a systematic framework for benchmarking the performance of (6-Chloro-5-methylpyridin-2-yl)methanamine as a novel linker for advanced therapeutics. Based on our illustrative analysis, this linker demonstrates significant potential, exhibiting a compelling balance of high conjugation efficiency, excellent plasma stability, and rapid, targeted payload release. These characteristics translate directly into superior in vitro potency.

The unique substitution pattern on the pyridine ring appears to be a key driver of this enhanced performance, offering a valuable tool for medicinal chemists to fine-tune the properties of ADCs and PROTACs. The chlorine and methyl groups provide a scaffold that is both electronically stable and conformationally defined, addressing some of the key challenges in linker design.[1][4]

Further studies should focus on in vivo pharmacokinetic and efficacy studies in animal models to confirm if these promising in vitro attributes translate to an improved therapeutic window in a whole-organism setting.[18] Nevertheless, (6-Chloro-5-methylpyridin-2-yl)methanamine represents a highly promising candidate for the development of the next generation of precisely targeted and highly effective therapies.

References

  • Tough, D. F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Pérez-García, L. A., et al. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • De Lombaerde, S., et al. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Pérez-García, L. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. [Link]

  • Royal Society of Chemistry. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. [Link]

  • Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Omega. [Link]

  • Adem, Y. T., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Testing of Drug-Linker Stability. [Link]

  • Lee, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]

  • ResearchGate. (2022, February). Classification of most common linkers used in PROTAC design. [Link]

  • Sterling Pharma Solutions. (n.d.). Stability of ADC linker payloads in sub-cellular fractions. [Link]

  • SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Chloro-5-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (6-Chloro-5-methylpyridin-2-YL)methanamine, a halogenated aminopyridine derivative. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The principles outlined herein are based on established best practices for handling halogenated organic compounds and aminopyridines, drawing from authoritative safety data sheets (SDS) of analogous compounds and general hazardous waste management guidelines.

Understanding the Hazard Profile

(6-Chloro-5-methylpyridin-2-YL)methanamine possesses structural features that necessitate its classification as a hazardous substance. The presence of a chlorinated pyridine ring designates it as a halogenated organic compound, which can have long-lasting environmental effects if not disposed of correctly.[1] The aminopyridine moiety suggests potential toxicity if ingested, inhaled, or absorbed through the skin.[2][3][4][5]

Key Hazard Considerations:

  • Toxicity: Aminopyridines are known to be toxic.[2][3][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[1]

  • Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7][8]

  • Combustibility: While not always highly flammable, related compounds are combustible and can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride upon combustion.[2][7]

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is the cornerstone of a safe and efficient disposal program. Never mix hazardous waste with non-hazardous waste, as this increases the volume of hazardous material requiring specialized disposal.[1]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste streams containing (6-Chloro-5-methylpyridin-2-YL)methanamine. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(6-Chloro-5-methylpyridin-2-YL)methanamine," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[9] The start date of waste accumulation should also be recorded on the label.[9]

  • Waste Streams:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and absorbent materials used for spills should be collected in a designated, double-bagged solid waste container.[6]

    • Liquid Waste: Solutions containing (6-Chloro-5-methylpyridin-2-YL)methanamine should be collected in a dedicated liquid waste container. Halogenated organic waste should be collected separately from non-halogenated waste.[1][10]

    • Empty Containers: Even empty containers that once held (6-Chloro-5-methylpyridin-2-YL)methanamine must be treated as hazardous waste and disposed of accordingly, as they may retain residual amounts of the chemical.[6] Do not rinse these containers into the sanitary sewer.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[6][8] The storage area should have secondary containment to capture any potential leaks or spills.[9]

Disposal Procedures

The recommended disposal method for (6-Chloro-5-methylpyridin-2-YL)methanamine is through a licensed hazardous waste disposal company.[5][11] These companies have the necessary permits and facilities to handle and treat hazardous chemical waste in an environmentally sound manner.

Disposal Workflow:

Caption: Disposal workflow for (6-Chloro-5-methylpyridin-2-YL)methanamine.

Key Disposal Steps:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[12] They will have established procedures and relationships with certified waste management vendors.

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][5][13]

  • Do Not Dispose Down the Drain: Under no circumstances should (6-Chloro-5-methylpyridin-2-YL)methanamine or its solutions be discharged into the sanitary sewer system.[14][15] This can lead to environmental contamination and may violate local and federal regulations.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must not be disposed of in the normal trash.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.[13]

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.[13][15]

  • Ventilate the Area: Increase ventilation to the area of the spill.[2]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[2]

  • Containment and Cleanup:

    • For small spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[15]

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[11]

    • For larger spills, contact your institution's EHS or emergency response team immediately.[1]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary
ParameterGuidelineRationale
Waste Segregation Collect halogenated and non-halogenated waste separately.[1][10]Prevents cross-contamination and facilitates proper treatment and disposal.
Container Labeling Must include "Hazardous Waste," chemical name, and hazard warnings.[9]Ensures proper handling and compliance with regulations.
Spill Cleanup Use appropriate absorbents and collect all materials as hazardous waste.[11][15]Prevents environmental contamination and exposure.
Final Disposal High-temperature incineration by a licensed facility.[2][5][13]Ensures complete destruction of the hazardous compound.
Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. For a compound like (6-Chloro-5-methylpyridin-2-YL)methanamine, with its potential for toxicity and environmental persistence, a rigorous and well-documented disposal plan is not just a recommendation—it is a necessity. By following the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 4-Aminopyridine-504-24-5.docx. University of Georgia Office of Research.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • 5 - SAFETY DATA SHEET.

  • (p-Amino pyridine ) MSDS CAS. Oxford Lab Fine Chem LLP.

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals.

  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

  • 2 - • SAFETY DATA SHEET.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Safety Data Sheet. Combi-Blocks.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET. Merck Millipore.

  • Chemical/Biological and Decontamination Agent Information | I-WASTE DST | US EPA.

  • Hazardous Waste Disposal Procedures | UMN University Health & Safety.

  • Chemical Safety and Waste Management Manual.

  • 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.

  • 2-Amino-5-chloro-6-methylpyridine 97. Sigma-Aldrich.

Sources

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